N6-methylquinoxaline-5,6-diamine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-N-methylquinoxaline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWREIEORYBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=NC=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N6-methylquinoxaline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, N6-methylquinoxaline-5,6-diamine is a molecule of interest for its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, characterization, and known biological context.
Chemical Properties and Data
This compound, also known as 5-amino-6-(methylamino)quinoxaline, is a substituted quinoxaline with the molecular formula C₉H₁₀N₄. Its chemical structure features a quinoxaline core with an amino group at the 5-position and a methylamino group at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.20 g/mol |
| Melting Point | >182°C |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| Appearance | Brown Solid |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a multi-step process starting from commercially available precursors. The general strategy encompasses the synthesis of an intermediate, 5-amino-6-nitroquinoxaline, followed by reduction of the nitro group to form the diamine, and subsequent selective N-methylation.
Step 1: Synthesis of 5-Amino-6-nitroquinoxaline
A common method for the synthesis of 5-amino-6-nitroquinoxaline involves the reaction of 6-nitroquinoxaline with hydroxylamine in an alkaline medium.[1]
Experimental Protocol:
-
Dissolve 6-nitroquinoxaline in a suitable alkaline solution.
-
Add hydroxylamine to the reaction mixture.
-
The reaction is typically carried out at a controlled temperature and monitored for completion.
-
Upon completion, the product, 5-amino-6-nitroquinoxaline, is isolated and purified.
Step 2: Reduction of 5-Amino-6-nitroquinoxaline to Quinoxaline-5,6-diamine
The reduction of the nitro group in 5-amino-6-nitroquinoxaline to an amino group yields quinoxaline-5,6-diamine. A standard method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
Dissolve 5-amino-6-nitroquinoxaline in a suitable solvent such as methanol.
-
Add a catalyst, typically 10% palladium on carbon.
-
Stir the reaction mixture under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete.
-
Filter the catalyst and evaporate the solvent to obtain quinoxaline-5,6-diamine.
Step 3: Selective Mono-N-methylation of Quinoxaline-5,6-diamine
The final step is the selective methylation of one of the amino groups of quinoxaline-5,6-diamine. Achieving mono-methylation over di-methylation can be challenging and often requires specific reagents and reaction conditions.
Experimental Protocol (General Approach):
-
Dissolve quinoxaline-5,6-diamine in an appropriate solvent.
-
Use a methylating agent such as methyl iodide, dimethyl sulfate, or a greener alternative like dimethyl carbonate.
-
The reaction may require a base to facilitate the methylation.
-
Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the mono-methylated product.
-
The final product, this compound, is then purified using techniques like column chromatography.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the proposed structure, the expected spectral characteristics would be:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinoxaline ring, as well as distinct signals for the protons of the amino and methylamino groups. The methyl group would appear as a singlet.
-
¹³C NMR: Resonances for the carbon atoms of the quinoxaline core and the methyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the quinoxaline ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ).
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of quinoxaline derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] N-alkylated quinoxaline derivatives, in particular, have been investigated for their potential as therapeutic agents.
Given the structural similarity to other biologically active quinoxalines, this compound could potentially interact with various biological targets. A hypothetical workflow for investigating its biological activity is presented below.
Further research would be necessary to elucidate the specific biological targets and signaling pathways modulated by this compound. Potential areas of investigation could include its activity as a kinase inhibitor, its ability to intercalate with DNA, or its interaction with other key cellular enzymes.
Conclusion
This compound is a quinoxaline derivative with potential for further investigation in the field of drug discovery. This guide has outlined its core chemical properties, a plausible synthetic route, and the general landscape of the biological activities associated with this class of compounds. The lack of detailed, publicly available experimental and biological data highlights the opportunity for further research to fully characterize this molecule and explore its therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Properties of N6-methylquinoxaline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methylquinoxaline-5,6-diamine is a heterocyclic amine of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physicochemical properties, drawing from available data on the compound and its close analogs. Due to the limited publicly available experimental data for this compound, this document also includes information on the parent compound, quinoxaline-5,6-diamine, and related methylated quinoxalines to provide a comparative context. This guide also outlines general experimental protocols for the synthesis and characterization of such compounds and discusses the potential biological significance of the quinoxaline scaffold.
Chemical Identity and Physical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 888037-23-8. It is characterized as a dark brown solid under standard conditions.[1] The introduction of a methyl group to the diamine structure is expected to influence its physical properties, such as melting point, boiling point, and solubility, when compared to its parent compound, quinoxaline-5,6-diamine.
Table 1: Core Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 888037-23-8 | [1] |
| Molecular Formula | C9H10N4 | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Dark Brown Solid | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
Table 2: Comparative Physicochemical Data of Related Quinoxaline Compounds
| Property | Quinoxaline-5,6-diamine | 5-Methylquinoxaline | 6-Methylquinoxaline |
| CAS Number | 57436-95-0[2][3] | 13708-12-8[4] | 6344-72-5[5][6] |
| Molecular Formula | C8H8N4[2] | C9H8N2[4] | C9H8N2 |
| Molecular Weight | 160.18 g/mol [2] | 144.17 g/mol [4] | 144.18 g/mol |
| Melting Point | Not available | 20-21 °C[4] | Not available |
| Boiling Point | Not available | Not available | 244-248 °C[5] |
| Solubility | Soluble in DMSO[7] | Freely soluble in water, organic solvents, and oils[4] | Soluble in alcohol; 3053 mg/L in water (estimated)[5] |
| pKa (Predicted) | Not available | 1.40 ± 0.30[8] | Not available |
Note: The data for 5-methylquinoxaline and 6-methylquinoxaline are provided for comparative purposes and represent isomers, not diamine derivatives.
Spectroscopic Data
For quinoxaline-5,6-diamine (CAS 57436-95-0):
-
¹H NMR and ¹³C NMR: Spectral data are available, though specific peak assignments are not detailed in the provided search results.[2]
-
IR Spectra: FTIR spectra obtained via KBr wafer are also available for the parent diamine.[2]
Researchers synthesizing this compound would be expected to characterize the compound using these standard spectroscopic techniques. The ¹H NMR spectrum would be expected to show an additional signal in the aliphatic region corresponding to the N-methyl group, and the integration of the aromatic and amine protons would be consistent with the structure. The ¹³C NMR would show an additional carbon signal for the methyl group. Mass spectrometry would be crucial to confirm the molecular weight of 174.20 g/mol .
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general approach can be inferred from the synthesis of other quinoxaline derivatives. Quinoxalines are typically synthesized through the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.
A plausible synthetic route for this compound could involve the reaction of a suitably substituted benzene derivative. A general workflow for such a synthesis and subsequent analysis is depicted below.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been specifically reported in the available literature. However, the quinoxaline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Quinoxaline derivatives have been reported to exhibit a wide range of activities, including anticancer, antibacterial, and antiviral properties.[9][10]
Quinoxaline 1,4-dioxides, for instance, are known for their antibacterial and antitumoral activities.[10] The mechanism of action for some of these compounds involves the modulation of hypoxia-inducible factor-1alpha (HIF-1α), which is a key regulator in tumor progression and angiogenesis.
Given the lack of specific data for this compound, a definitive signaling pathway cannot be described. However, based on the activities of related compounds, a hypothetical involvement in pathways related to cell proliferation and survival is plausible.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5,6-Quinoxalinediamine | C8H8N4 | CID 846094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 57436-95-0|Quinoxaline-5,6-diamine|BLD Pharm [bldpharm.com]
- 4. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-methyl quinoxaline, 6344-72-5 [thegoodscentscompany.com]
- 6. 6-Methylquinoxaline | 6344-72-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Methylquinoxaline|lookchem [lookchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N6-methylquinoxaline-5,6-diamine and its Parent Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinoxaline-5,6-diamine and its N-methylated Derivative
Quinoxaline and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on N6-methylquinoxaline-5,6-diamine and its immediate precursor, quinoxaline-5,6-diamine.
1.1. Quinoxaline-5,6-diamine
This compound serves as a foundational structure for the synthesis of more complex molecules.
1.2. This compound
This is the N-methylated derivative of quinoxaline-5,6-diamine. The "N6" designation indicates that the methyl group is attached to the nitrogen of the amino group at position 6 of the quinoxaline ring.
-
Proposed Chemical Structure:
-
CAS Number: Not definitively assigned. A supplier-specific identifier has been noted (BD551283888037-23-8)[1].
-
Molecular Formula: C₉H₁₀N₄
-
Molecular Weight: 174.20 g/mol
Physicochemical Properties
Quantitative data for this compound is not available. The table below summarizes the properties of the parent compound and related structures.
| Property | Quinoxaline-5,6-diamine | 6-methylquinoxaline | 5-methylquinoxaline |
| CAS Number | 57436-95-0 | 6344-72-5[3][4] | 13708-12-8[5][6] |
| Molecular Formula | C₈H₈N₄ | C₉H₈N₂[3] | C₉H₈N₂[5] |
| Molecular Weight | 160.18 g/mol | 144.17 g/mol [3] | 144.18 g/mol |
| Boiling Point (°C) | Not available | 244-248 at 760 mmHg[3] | 244.82 at 760 mmHg (est.)[5] |
| Melting Point (°C) | Not available | Not available | 20-21 |
| logP (o/w) | 0.6 (computed)[2] | 1.872 (est.)[3] | 2.04[5] |
Experimental Protocols
3.1. Proposed Synthesis of this compound
A potential synthetic route to this compound involves the selective N-methylation of quinoxaline-5,6-diamine. A common method for such a transformation is reductive amination.
Objective: To synthesize this compound from quinoxaline-5,6-diamine.
Reaction Scheme:
Materials:
-
Quinoxaline-5,6-diamine
-
Formaldehyde (37% in water)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve quinoxaline-5,6-diamine (1 equivalent) in the chosen solvent (DCM or DCE).
-
Add formaldehyde (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the Schiff base intermediate.
-
Add the reducing agent (STAB, 1.5 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
3.2. General Synthesis of Quinoxaline Derivatives
A widely used method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Objective: To synthesize a quinoxaline derivative.
Reaction Scheme:
Materials:
-
Substituted o-phenylenediamine
-
Substituted 1,2-dicarbonyl compound (e.g., benzil)
-
Ethanol or acetic acid
-
Catalyst (optional, e.g., a mild acid)
Procedure:
-
Dissolve the o-phenylenediamine (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in the chosen solvent (e.g., ethanol).
-
Heat the reaction mixture to reflux for a specified time (e.g., 2-4 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Logical Relationships and Workflows
4.1. Synthetic Pathway to this compound
Caption: Proposed synthetic route to this compound.
4.2. General Experimental Workflow for Synthesis and Characterization
Caption: Standard workflow for synthesis and characterization of organic compounds.
Potential Biological Significance and Applications
While no specific biological activity has been reported for this compound, the quinoxaline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Quinoxaline derivatives have been reported to exhibit a wide range of activities, including:
-
Anticancer: Some derivatives act as topoisomerase inhibitors or kinase inhibitors.
-
Antimicrobial: Effective against various bacterial and fungal strains.
-
Antiviral: Activity against viruses such as HIV and influenza.
-
CNS Activity: Some derivatives show potential as anxiolytics or anticonvulsants.
The introduction of an N-methyl group and the presence of two amino groups on the quinoxaline ring of this compound make it an interesting candidate for screening in various biological assays, particularly in the context of drug discovery. The amino groups provide sites for further functionalization to create a library of related compounds for structure-activity relationship (SAR) studies.
References
- 1. 57436-95-0|Quinoxaline-5,6-diamine|BLD Pharm [bldpharm.com]
- 2. 5,6-Quinoxalinediamine | C8H8N4 | CID 846094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-methyl quinoxaline, 6344-72-5 [thegoodscentscompany.com]
- 4. 6-Methylquinoxaline | 6344-72-5 [chemicalbook.com]
- 5. 5 and 6-methyl quinoxaline, 13708-12-8 [thegoodscentscompany.com]
- 6. 5 and 6-methyl quinoxaline [flavscents.com]
An In-depth Technical Guide to N6-methylquinoxaline-5,6-diamine
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological significance of N6-methylquinoxaline-5,6-diamine, a derivative of the quinoxaline heterocyclic system. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Molecular Data
The fundamental molecular and chemical properties of this compound are summarized below. These values are calculated based on the structure of the parent compound, quinoxaline-5,6-diamine, with the addition of a methyl group at the N6 position.
| Property | Value |
| Chemical Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.21 g/mol |
| Parent Compound | Quinoxaline-5,6-diamine |
| Parent CAS Number | 57436-95-0[1][2] |
| Parent Formula | C₈H₈N₄[1][2] |
| Parent Molecular Weight | 160.18 g/mol [1][2] |
Synthesis and Experimental Protocols
A potential synthetic pathway for this compound could involve a multi-step process, beginning with a suitable nitrated aniline, followed by methylation, reduction, and subsequent cyclization.
Hypothetical Synthesis Workflow:
A potential synthetic workflow for this compound.
Detailed Experimental Steps (Hypothetical):
-
Protection: Start with 1,2-diamino-4-nitrobenzene. One of the amino groups would be selectively protected, for instance, by acetylation, to prevent it from reacting in the subsequent methylation step.
-
N-methylation: The unprotected amino group would then be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.
-
Deprotection: The protecting group would be removed to restore the free amino group.
-
Reduction: The nitro group would be reduced to an amino group, for example, through catalytic hydrogenation, to yield a 1,2,4-triaminobenzene derivative.
-
Cyclization: The resulting triamine would be reacted with glyoxal in a condensation reaction to form the quinoxaline ring, yielding the final product, this compound.
This proposed pathway is based on common organic synthesis techniques used for producing substituted quinoxalines.[3][4]
Potential Biological Significance and Signaling Pathways
The quinoxaline scaffold is a prominent feature in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral activities.[5][6] Quinoxaline derivatives are known to act as kinase inhibitors, which are crucial in regulating cell signaling pathways.[3]
Given the structural similarity to other biologically active quinoxalines, this compound and its derivatives could potentially interact with various cellular targets. The diamino substitution pattern, in particular, suggests the possibility of these compounds acting as intercalating agents with DNA or as inhibitors of enzymes that recognize di-amino-substituted aromatic systems.
Potential Signaling Pathway Involvement:
Hypothesized signaling pathway modulation by this compound.
The diagram above illustrates a hypothetical mechanism where this compound could act as a kinase inhibitor. By inhibiting a kinase cascade, it could modulate cell cycle regulation, potentially leading to the induction of apoptosis in cancer cells. This is a common mechanism of action for many quinoxaline-based anticancer agents.[3] Further research and experimental validation are necessary to confirm the specific biological activities and mechanisms of action for this particular compound.
References
- 1. 57436-95-0|Quinoxaline-5,6-diamine|BLD Pharm [bldpharm.com]
- 2. 5,6-Quinoxalinediamine | C8H8N4 | CID 846094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of N6-methylquinoxaline-5,6-diamine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of N6-methylquinoxaline-5,6-diamine and related quinoxaline derivatives. Due to the limited publicly available quantitative solubility data for this specific compound, this guide focuses on established methodologies for solubility determination, factors influencing the solubility of heterocyclic compounds, and predictive insights based on analogous structures. Detailed experimental protocols are provided to enable researchers to perform robust solubility assessments.
Introduction to this compound and Solubility in Drug Discovery
This compound is a substituted heterocyclic compound belonging to the quinoxaline class. Quinoxalines are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including potential as antimicrobial and anticancer agents. The physicochemical properties of any drug candidate are critical to its development, and solubility is a paramount parameter.
Aqueous solubility is a key determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Low aqueous solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant challenges in formulation development.[2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are essential from the early stages of drug discovery, including lead identification and optimization, through to preclinical development.[1][4]
Predicted and Observed Solubility of Quinoxaline Derivatives
Specific quantitative solubility data for this compound is not extensively reported in public literature. However, insights can be drawn from structurally related compounds.
A related compound, N6,3-Dimethylquinoxaline-5,6-diamine , is reported to be soluble in polar organic solvents like methanol and ethanol, with lower solubility in non-polar solvents.[5] This suggests that this compound, with its polar diamine functionalities capable of hydrogen bonding, is likely to exhibit preferential solubility in polar solvents. The presence of the quinoxaline core, a fused aromatic system, contributes to its lipophilicity.[5]
Table 1: Predicted Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Amine groups can form hydrogen bonds with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions can solvate the molecule effectively. DMSO is a common universal solvent for initial stock solutions in drug discovery.[1][6] |
| Non-Polar | Hexane, Toluene | Low | The polar nature of the diamine moiety limits solubility in non-polar environments. |
| Aqueous Buffers | PBS (pH 7.4) | pH-Dependent | As a weak base, solubility is expected to be higher at lower pH values where the amine groups are protonated.[2] |
Methodologies for Experimental Solubility Determination
Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic (or equilibrium) solubility.[1][4] The choice of method depends on the stage of research, with high-throughput kinetic assays used for early screening and more rigorous thermodynamic assays used for lead optimization and pre-formulation.[1][3]
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[1][6] This method is fast and requires minimal compound, making it ideal for high-throughput screening (HTS) in early discovery.[3]
Experimental Protocol: Turbidimetric (Nephelometric) Method
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation and Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) with agitation to allow for precipitation of the compound.
-
Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The solubility limit is determined as the concentration at which a significant increase in turbidity is observed compared to controls. This value is often reported as the Log S.[2]
Thermodynamic solubility is the true equilibrium concentration of a solute in a saturated solution. This "shake-flask" method is considered the gold standard, providing a more accurate measure essential for later-stage development.[3][4]
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid, crystalline this compound to a series of vials containing different solvents or aqueous buffers. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure the solution is fully saturated.[4][7]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Calibration: Quantify the concentration against a standard curve prepared from a known concentration of the compound.
Table 2: Comparison of Solubility Assay Methods
| Parameter | Kinetic Solubility (Turbidimetry) | Thermodynamic Solubility (Shake-Flask) |
| Principle | Measures precipitation from a supersaturated solution.[1] | Measures concentration in a saturated solution at equilibrium.[4] |
| Throughput | High | Low to Medium |
| Compound Required | Low (µg) | High (mg) |
| Time | Fast (1-2 hours) | Slow (24-72 hours)[7] |
| Application Stage | Early Discovery, High-Throughput Screening[3] | Lead Optimization, Pre-formulation[3][6] |
| Result | Apparent solubility, useful for ranking compounds. | True equilibrium solubility, required for formulation. |
Visualized Workflows and Concepts
Visual diagrams help clarify complex processes and relationships critical to understanding solubility.
Caption: A typical workflow for assessing compound solubility during drug discovery.
Caption: Factors influencing the solubility of a chemical compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a systematic approach based on established principles and experimental protocols can provide the necessary insights for research and development. The compound is predicted to have higher solubility in polar organic solvents and pH-dependent solubility in aqueous media. For definitive data, researchers should employ the standardized kinetic and thermodynamic assays detailed in this guide. Accurate solubility profiling is an indispensable step in advancing promising compounds like this compound through the drug discovery pipeline.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. Buy N6,3-Dimethylquinoxaline-5,6-diamine (EVT-364906) | 92116-67-1 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic and Analytical Characterization of N-Methylated Quinoxaline Diamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize N-methylated quinoxaline diamines, with a specific focus on the hypothetical compound N6-methylquinoxaline-5,6-diamine. While direct experimental data for this specific molecule is not publicly available, this document serves as a robust framework for its characterization. It outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in standardized tabular formats. Furthermore, it details the typical experimental protocols required to obtain such data and includes a generalized workflow for the synthesis and characterization of novel quinoxaline derivatives. This guide is intended to be an essential resource for researchers in medicinal chemistry and drug development engaged in the synthesis and analysis of new chemical entities.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of substituents, such as methyl and amino groups, can significantly modulate their biological activity, solubility, and metabolic stability. The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the purity and identity of synthesized compounds.
This guide focuses on the analytical techniques required to characterize this compound, a novel derivative. The following sections will detail the expected spectroscopic data and the methodologies to acquire them.
Spectroscopic Data (Hypothetical)
While specific data for this compound is not available, the following tables represent the expected format and types of values based on the analysis of structurally related compounds.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would be essential.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~ 8.5 - 8.7 | d | 1H | ~ 2.0 | H-2 or H-3 |
| ~ 8.5 - 8.7 | d | 1H | ~ 2.0 | H-3 or H-2 |
| ~ 7.5 - 7.7 | d | 1H | ~ 8.0 | H-8 |
| ~ 7.0 - 7.2 | d | 1H | ~ 8.0 | H-7 |
| ~ 5.0 - 5.5 | br s | 2H | - | -NH₂ (at C-5) |
| ~ 4.8 - 5.2 | br s | 1H | - | -NH- (at C-6) |
| ~ 3.0 | s | 3H | - | -CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-2 or C-3 |
| ~ 150 - 155 | C-3 or C-2 |
| ~ 145 - 150 | C-5a or C-8a |
| ~ 145 - 150 | C-8a or C-5a |
| ~ 140 - 145 | C-5 |
| ~ 135 - 140 | C-6 |
| ~ 125 - 130 | C-8 |
| ~ 115 - 120 | C-7 |
| ~ 30 | -CH₃ |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (primary amine) |
| 3350 - 3250 | Medium | N-H stretch (secondary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1620 - 1580 | Strong | C=N stretch (quinoxaline ring) |
| 1600 - 1450 | Medium | Aromatic C=C stretch |
| 1350 - 1250 | Strong | C-N stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Ion |
| [M]+ | Molecular Ion |
| [M-CH₃]+ | Loss of a methyl group |
| [M-NH₂]+ | Loss of an amino group |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
¹H NMR Acquisition:
-
A standard proton experiment is run at room temperature.
-
The spectral width is typically set to -2 to 12 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set appropriately (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment is performed.
-
The spectral width is typically set to 0 to 200 ppm.
-
A larger number of scans is required due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
The relaxation delay may need to be longer (e.g., 2-5 seconds).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition:
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) or Electron Impact (EI), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).
-
Sample Preparation (for ESI): The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Acquisition (ESI):
-
The solution is infused into the ESI source.
-
The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺.
-
The mass range is set to scan for the expected molecular weight.
-
For fragmentation data (MS/MS), the parent ion is selected and subjected to collision-induced dissociation (CID).
-
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Workflow and Visualization
The characterization of a novel compound like this compound is a systematic process. The following diagram illustrates a typical workflow from synthesis to final characterization.
An In-depth Technical Guide to the Synthesis of N6-methylquinoxaline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive exploration of a proposed synthetic pathway for N6-methylquinoxaline-5,6-diamine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in published literature, this guide outlines a feasible multi-step approach based on established chemical principles. The document includes detailed experimental protocols, tabulated quantitative data for key intermediates, and logical diagrams to illustrate the synthetic workflow.
Proposed Synthesis Pathway Overview
The synthesis of this compound can be strategically approached in three main stages, starting from the commercially available 2-nitroaniline. The pathway involves:
-
N-methylation of 2-nitroaniline to produce the intermediate N-methyl-2-nitroaniline.
-
Nitration of N-methyl-2-nitroaniline to yield N-methyl-2,4-dinitroaniline.
-
Selective reduction of the 2-nitro group to afford the key precursor, N1-methyl-4-nitrobenzene-1,2-diamine.
-
Reduction of the remaining nitro group to form N1-methylbenzene-1,2,4-triamine.
-
Cyclocondensation with glyoxal to yield the final product, this compound.
This pathway is depicted in the logical workflow diagram below.
Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, forms the structural backbone of a diverse class of molecules with significant and wide-ranging biological activities. The versatility of the quinoxaline scaffold has made it a privileged structure in medicinal chemistry, leading to the development of numerous derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of quinoxaline derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the inhibition of key protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.
A significant number of quinoxaline-based compounds act as selective ATP-competitive inhibitors of various kinases. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others, which are often dysregulated in cancer. By blocking the signaling pathways mediated by these kinases, quinoxaline derivatives can effectively halt tumor growth and progression.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | MCF-7 (Breast) | 0.81 | [1] |
| HepG2 (Liver) | 1.52 | [1] | |
| HCT-116 (Colon) | 2.91 | [1] | |
| Compound 13 | MCF-7 (Breast) | 0.95 | [1] |
| HepG2 (Liver) | 1.76 | [1] | |
| HCT-116 (Colon) | 2.84 | [1] | |
| Compound 4a | MCF-7 (Breast) | 3.21 | [1] |
| HepG2 (Liver) | 4.11 | [1] | |
| HCT-116 (Colon) | 4.54 | [1] | |
| Compound 5 | MCF-7 (Breast) | 3.87 | [1] |
| HepG2 (Liver) | 4.32 | [1] | |
| HCT-116 (Colon) | 4.48 | [1] | |
| Compound XVa | HCT-116 (Colon) | 4.4 | [2] |
| MCF-7 (Breast) | 5.3 | [2] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Quinoxaline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes and the disruption of microbial DNA synthesis.
Quantitative Antimicrobial Data
The table below presents the antimicrobial efficacy of representative quinoxaline derivatives, indicated by their Minimum Inhibitory Concentration (MIC) values.
| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 | |
| Compound 25 | Staphylococcus aureus | < 3.91 | |
| Compound 31 | Staphylococcus aureus | 0.98 | |
| Compound 32 | Staphylococcus aureus | 1.95 | |
| N-05 | Nocardia brasiliensis | < 1 | |
| N-09 | Nocardia brasiliensis | < 1 | |
| N-11 | Nocardia brasiliensis | < 1 | |
| N-13 | Nocardia brasiliensis | < 1 |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Certain quinoxaline derivatives have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the suppression of inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of selected quinoxaline derivatives, expressed as IC50 values for the inhibition of COX enzymes.
| Compound ID/Reference | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 13 | COX-2 | 0.46 | 66.11 | [1] |
| Compound 11 | COX-2 | 0.62 | 61.23 | [1] |
| Compound 5 | COX-2 | 0.83 | 48.58 | [1] |
| Compound 4a | COX-2 | 1.17 | 24.61 | [1] |
Experimental Protocols
General Synthesis of Quinoxaline Derivatives
The most common and effective method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] This reaction can be carried out using various catalysts and reaction conditions to optimize the yield and purity of the final product.
General Synthetic Workflow for Quinoxaline Derivatives.
Procedure:
-
Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[2][6]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[6]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the quinoxaline derivatives onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds in rodents.[7][8]
Protocol:
-
Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: Administer the quinoxaline derivatives or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[7]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Signaling Pathways
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9] Many quinoxaline derivatives exert their anticancer effects by inhibiting VEGFR-2 signaling.
Inhibition of VEGFR-2 Signaling by Quinoxaline Derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[10] Dysregulation of the EGFR pathway is a common feature in many cancers, making it an attractive target for anticancer therapies.
Inhibition of EGFR Signaling by Quinoxaline Derivatives.
Conclusion
Quinoxaline derivatives represent a highly versatile and promising class of bioactive compounds with significant therapeutic potential. Their broad spectrum of activity, coupled with their amenability to chemical modification, makes them attractive candidates for the development of novel drugs targeting cancer, infectious diseases, and inflammatory conditions. The information presented in this technical guide highlights the key biological activities, quantitative data, and experimental methodologies relevant to the study of quinoxaline derivatives, providing a valuable resource for researchers and drug development professionals in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
N-Substituted Quinoxalines: A Comprehensive Technical Guide to their Research Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
N-substituted quinoxalines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique bicyclic structure, composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the potential research applications of N-substituted quinoxalines, focusing on their synthesis, diverse biological activities, and mechanisms of action.
Core Biological Activities and Therapeutic Potential
N-substituted quinoxalines exhibit a broad spectrum of pharmacological properties, making them promising candidates for the development of new drugs targeting a range of diseases.[1] Their biological activities are significantly influenced by the nature and position of substituents on the quinoxaline core and the N-substituent.
Anticancer Activity
A primary focus of research on N-substituted quinoxalines has been their potential as anticancer agents.[2] These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines, including those of the breast, colon, lung, liver, and prostate.[3][4][5] The mechanisms underlying their antitumor effects are multifaceted and often involve the modulation of key signaling pathways implicated in cancer progression.
Several N-substituted quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] For instance, certain derivatives act as dual inhibitors of the PI3K/mTOR signaling pathway, a frequently dysregulated pathway in many cancers.[7] By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis. Another important target is the Apoptosis signal-regulated kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. Inhibition of ASK1 by quinoxaline derivatives can modulate the downstream JNK and p38 MAPK signaling pathways, leading to the induction of apoptosis in cancer cells.[8]
Furthermore, some N-substituted quinoxalines have been shown to interfere with microtubule dynamics. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[9] The induction of apoptosis is a common endpoint for the anticancer activity of these compounds, often mediated through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like p53 and caspases (-3 and -8), and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][10] Additionally, some derivatives have been identified as topoisomerase II inhibitors, enzymes that are crucial for DNA replication and repair. By inhibiting these enzymes, the compounds introduce DNA strand breaks, ultimately triggering apoptosis.[2][10]
Antimicrobial Activity
N-substituted quinoxalines also display significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[11] The antibacterial spectrum often covers both Gram-positive and Gram-negative bacteria.[12] The mechanism of their antimicrobial action is believed to involve the inhibition of essential cellular processes in microorganisms. For instance, some derivatives are thought to interfere with bacterial DNA gyrase, an enzyme analogous to topoisomerase II in eukaryotes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.[11]
Quantitative Data on Biological Activity
The following tables summarize the reported biological activities of various N-substituted quinoxaline derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of N-Substituted Quinoxalines (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | Human cancer cell lines | 0.19-0.51 | [9] |
| Compound 14 | MCF-7 (Breast) | 2.61 | [4] |
| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [4] |
| HepG2 (Liver) | 5.27 ± 0.72 | [4] | |
| A549 (Lung) | 6.91 ± 0.84 | [4] | |
| Hela (Cervical) | 6.38 ± 0.81 | [4] | |
| T-24 (Bladder) | 4.49 ± 0.65 | [4] | |
| Compound 17 | A549 (Lung) | 46.6 ± 7.41 | [4] |
| HCT-116 (Colon) | 48 ± 8.79 | [4] | |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [4] |
| Compound 19 | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | 9 - 80.9 | [4] |
| Compound 20 | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | 8.9 - 95.4 | [4] |
| Compound VIId | HCT116, HepG2, MCF-7 | Promising Activity | [5] |
| Compound VIIIa | HCT116, HepG2, MCF-7 | Promising Activity | [5] |
| Compound VIIIc | HCT116, HepG2, MCF-7 | Promising Activity | [5] |
| Compound VIIIe | HCT116, HepG2, MCF-7 | Promising Activity | [5] |
| Compound XVa | HCT116, HepG2, MCF-7 | 4.4, 5.3 (HCT116, MCF-7) | [5] |
| Compound 26e | ASK1 Inhibition | 0.03017 | [8] |
| Compound III | PC-3 (Prostate) | 4.11 | [13] |
| Compound IV | PC-3 (Prostate) | 2.11 | [13] |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [14] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [14] |
| Compound 19b | Topoisomerase II Inhibition | 0.97 ± 0.1 | [15] |
| Compound 19c | Topoisomerase II Inhibition | 1.10 ± 0.1 | [15] |
| Compound 4 | Various cancer cell lines | 0.01 ± 0.001 to 0.06 ± 0.008 | [16] |
| Compound 5a | Various cancer cell lines | 0.01 ± 0.001 to 0.06 ± 0.008 | [16] |
| Compound 5b | Various cancer cell lines | 0.01 ± 0.001 to 0.06 ± 0.008 | [16] |
Table 2: Antimicrobial Activity of N-Substituted Quinoxalines (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 10 | Candida albicans | 16 | [11] |
| Aspergillus flavus | 16 | [11] | |
| Compound 2d | Escherichia coli | 8 | [11] |
| Bacillus subtilis | 16 | [11] | |
| Compound 3c | Escherichia coli | 8 | [11] |
| Bacillus subtilis | 16 | [11] | |
| Compound 4 | Bacillus subtilis | 16 | [11] |
| Candida albicans | 3.9 | [16] | |
| Compound 6a | Bacillus subtilis | 16 | [11] |
| Compound 5p | Staphylococcus aureus | 4 | [12] |
| Bacillus subtilis | 8 | [12] | |
| Quinoxaline Derivative | MRSA | 1-4 | [17] |
| N-09 | Nocardia brasiliensis | < 0.06 | [18] |
Experimental Protocols
General Synthesis of N-Substituted Quinoxalines
A common and effective method for the synthesis of the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[19] Subsequent N-substitution can be achieved through various standard organic chemistry reactions.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Solvent (e.g., ethanol, toluene)
-
Catalyst (optional, e.g., alumina-supported heteropolyoxometalates)[20]
Procedure:
-
Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).[20]
-
Upon completion, if a solid catalyst was used, remove it by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the desired quinoxaline derivative.[21]
-
The N-substitution can then be carried out using appropriate reagents and reaction conditions depending on the desired substituent.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-substituted quinoxaline compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-substituted quinoxaline compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
N-substituted quinoxaline compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the N-substituted quinoxaline compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of N-substituted quinoxalines stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
PI3K/mTOR Signaling Pathway in Cancer
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. N-substituted quinoxalines that inhibit this pathway can effectively block these processes.
Caption: Inhibition of the PI3K/mTOR signaling pathway by N-substituted quinoxalines.
ASK1-Mediated Apoptosis Pathway
Inhibition of ASK1 by N-substituted quinoxalines can trigger apoptosis through the activation of downstream stress-activated protein kinases, JNK and p38 MAPK.
Caption: ASK1 inhibition by N-substituted quinoxalines leading to apoptosis.
Mitochondrial Apoptosis Pathway
Many N-substituted quinoxalines induce apoptosis through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins.
Caption: Induction of apoptosis via the mitochondrial pathway by N-substituted quinoxalines.
Topoisomerase II Inhibition
N-substituted quinoxalines can act as topoisomerase II inhibitors, preventing the re-ligation of DNA strands and leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptosis.
Caption: Mechanism of topoisomerase II inhibition by N-substituted quinoxalines.
Conclusion and Future Directions
N-substituted quinoxalines represent a highly promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their diverse mechanisms of action, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their structure-activity relationships and molecular targets will be crucial for the rational design of next-generation N-substituted quinoxaline-based drugs. The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 7. rjptonline.org [rjptonline.org]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. mdpi.com [mdpi.com]
- 19. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tsijournals.com [tsijournals.com]
- 22. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Exploration of N6-methylquinoxaline-5,6-diamine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral properties. Within this broad class of compounds, N6-methylquinoxaline-5,6-diamine represents a specific, yet underexplored, molecular entity. This technical guide aims to provide a comprehensive overview of this compound, drawing upon existing knowledge of closely related quinoxaline-5,6-diamine analogs to infer its potential synthesis, biological activities, and role in medicinal chemistry. Due to the limited publicly available data specifically on this compound, this paper will extrapolate information from the broader family of quinoxaline diamines to build a foundational understanding and guide future research.
Synthetic Strategies for Quinoxaline-5,6-diamines and their N-Alkylated Derivatives
The synthesis of the quinoxaline core typically involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. For the specific case of quinoxaline-5,6-diamines, the starting material would be a suitably substituted benzene derivative.
A plausible synthetic route to this compound would likely commence with the synthesis of the parent quinoxaline-5,6-diamine, followed by a selective N-methylation.
Hypothetical Synthesis Workflow
Caption: A potential synthetic pathway for this compound.
Experimental Protocol: General Synthesis of Quinoxaline-5,6-diamine
A general procedure for the synthesis of the parent diamine is outlined below, based on common organic chemistry practices.
-
Reaction Setup: A solution of 1,2,4,5-tetraaminobenzene tetrahydrochloride in water is prepared.
-
Condensation: An aqueous solution of glyoxal (40% in water) is added dropwise to the tetraamine solution at room temperature.
-
pH Adjustment: The reaction mixture is neutralized by the slow addition of a base, such as sodium bicarbonate, until a precipitate is formed.
-
Isolation: The precipitate is collected by filtration, washed with cold water, and then with a suitable organic solvent like ethanol.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield pure quinoxaline-5,6-diamine.
Potential Biological Activities and Mechanisms of Action
Potential Therapeutic Targets
| Target Class | Specific Examples | Potential Role of this compound |
| Kinases | Tyrosine Kinases, PI3K | Inhibition of signaling pathways involved in cell proliferation and survival. |
| Topoisomerases | Topoisomerase I/II | DNA intercalation and disruption of DNA replication, leading to apoptosis. |
| Microbial Enzymes | Dihydropteroate Synthase | Inhibition of folic acid synthesis in bacteria, resulting in antimicrobial activity. |
Hypothesized Signaling Pathway Inhibition
The introduction of a methyl group at the N6 position may influence the compound's binding affinity and selectivity for various biological targets. For instance, it could enhance interactions within the ATP-binding pocket of kinases or alter its DNA binding properties.
Caption: A potential mechanism of action via PI3K/Akt/mTOR pathway inhibition.
Future Directions and Research Perspectives
The lack of specific data on this compound highlights a significant gap in the current understanding of quinoxaline medicinal chemistry. Future research should focus on the following areas:
-
Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route for this compound and its analogs, followed by comprehensive structural and physicochemical characterization.
-
In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities. Quantitative assays (e.g., IC50, MIC) should be performed to establish its potency.
-
Mechanism of Action Studies: Elucidation of the molecular mechanism(s) through which this compound exerts its biological effects. This could involve enzyme inhibition assays, DNA binding studies, and analysis of its impact on key signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of N6-substituted and other quinoxaline-5,6-diamine derivatives to establish clear structure-activity relationships. This will guide the design of more potent and selective analogs.
Logical Workflow for Future Research
Caption: A proposed workflow for the investigation of this compound.
Conclusion
This compound stands as a molecule of interest at the frontier of medicinal chemistry. While direct experimental data remains elusive, the rich pharmacology of the quinoxaline class provides a strong rationale for its investigation. The synthetic strategies, potential biological activities, and proposed research workflows outlined in this guide are intended to serve as a foundational resource for scientists and researchers. The exploration of this and related compounds holds the promise of uncovering novel therapeutic agents with improved efficacy and selectivity, ultimately contributing to the advancement of drug discovery and development. Further empirical research is imperative to unlock the true potential of this compound in the landscape of modern medicine.
Quinoxaline Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities.[1] Quinoxaline derivatives have garnered significant attention in drug discovery due to their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3] This technical guide provides an in-depth review of recent advancements in the development of quinoxaline derivatives, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline-based compounds have emerged as a promising class of anticancer agents, with many exhibiting potent activity against various cancer cell lines.[4][5] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. A significant number of these derivatives function as kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK).[6][7][8]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[g]quinoxaline 3 | Breast (MCF-7) | 2.89 | [9] |
| Doxorubicin (Reference) | Breast (MCF-7) | 2.01 | [9] |
| Compound VIIIc | Colon (HCT116) | 2.5 | [10] |
| Compound VIIIc | Breast (MCF-7) | 9 | [10] |
| Compound XVa | Colon (HCT116) | 4.4 | [10] |
| Compound XVa | Breast (MCF-7) | 5.3 | [10] |
| Compound 11 | Breast (MCF-7) | 0.81 | [3] |
| Compound 11 | Liver (HepG2) | 1.93 | [3] |
| Compound 11 | Colon (HCT-116) | 2.91 | [3] |
| Compound 13 | Breast (MCF-7) | 0.95 | [3] |
| Compound 13 | Liver (HepG2) | 1.84 | [3] |
| Compound 13 | Colon (HCT-116) | 2.86 | [3] |
| Compound 1 (vs. NCI-H460) | Lung (NCI-H460) | 0.32 nM | [6] |
| Compound 1 (vs. SF-268) | Glioblastoma (SF-268) | 0.16 nM | [6] |
| Compound 5 (vs. HepG2) | Liver (HepG2) | 8.4 nM | [6] |
| ST4j (JAK2 inhibitor) | TF1 (Erythroleukemia) | 15.53 | [7] |
| ST4j (JAK3 inhibitor) | HEL (Erythroleukemia) | 17.90 | [7] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by quinoxaline-based anticancer agents.
Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: JAK/STAT Signaling Pathway Inhibition.
Antimicrobial Activity of Quinoxaline Derivatives
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Quinoxaline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[11][12][13]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 10 | Candida albicans | 16 | [4] |
| Compound 10 | Aspergillus flavus | 16 | [4] |
| Compound 2d | Escherichia coli | 8 | [4] |
| Compound 3c | Escherichia coli | 8 | [4] |
| Compound 2d | Bacillus subtilis | 16 | [4] |
| Compound 3c | Bacillus subtilis | 16 | [4] |
| Compound 4 | Bacillus subtilis | 16 | [4] |
| Compound 6a | Bacillus subtilis | 16 | [4] |
| Quinoxaline Derivative | MRSA | 1-4 | |
| Vancomycin (Reference) | MRSA | 1-4 | |
| Compound 4e | Aspergillus fumigatus | 0.24 | [14] |
| Compound 4e | Streptococcus pneumoniae | 0.12 | [14] |
Antiviral Activity of Quinoxaline Derivatives
Quinoxaline derivatives have also been investigated for their antiviral properties, with some compounds showing promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[15][16][17]
Quantitative Data: Antiviral Activity
The following table summarizes the antiviral activity of selected quinoxaline derivatives, presented as EC50 values (the concentration required to achieve 50% of the maximum effect).
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Compound 4 | Human Cytomegalovirus (HCMV) | < 0.05 | [16] |
| Compound 8 | Human Cytomegalovirus (HCMV) | < 0.05 | [16] |
| Ganciclovir (Reference) | Human Cytomegalovirus (HCMV) | 0.059 | [16] |
| Compound 7d | HIV-1 (III-B strain) | > 1.28 | [15] |
| Compound 7e | HIV-1 (III-B strain) | > 0.44 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review, including a general synthesis procedure for a quinoxaline derivative and protocols for common biological assays.
Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a classic and widely used method for the synthesis of a fundamental quinoxaline scaffold.[11][18]
Principle: The synthesis involves the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, in this case, benzil.
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (ethanol) (16 mL)
Procedure:
-
Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the resulting mixture on a water bath for 30 minutes.[11]
-
Add water dropwise to the warm mixture until a slight cloudiness persists.
-
Cool the solution to allow for the crystallization of the product.
-
Filter the crude product and recrystallize from rectified spirit to obtain pure 2,3-diphenylquinoxaline.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[7][19]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Culture medium
-
96-well plates
-
Quinoxaline derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the quinoxaline derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.[7]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][20]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Quinoxaline derivative (test compound)
-
Standard antimicrobial agent (positive control)
-
Inoculum preparation equipment
Procedure:
-
Prepare serial two-fold dilutions of the quinoxaline derivative in the broth medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., 0.5 McFarland standard).
-
Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel quinoxaline derivatives.
Caption: General workflow for quinoxaline drug discovery.
Conclusion
Quinoxaline derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility and the wide range of biological activities they exhibit make them a highly attractive scaffold for medicinal chemists. The data and protocols presented in this guide highlight the significant progress made in the development of quinoxaline-based compounds as anticancer, antimicrobial, and antiviral agents. Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising molecules into clinically effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 11. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. ajrconline.org [ajrconline.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. shutterstock.com [shutterstock.com]
- 17. researchgate.net [researchgate.net]
- 18. ijiset.com [ijiset.com]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-alkylation of Quinoxaline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis and subsequent N-alkylation of quinoxaline-5,6-diamine. N-alkylated quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The following protocols are designed to be a reliable guide for the preparation of these valuable compounds.
Part 1: Synthesis of Quinoxaline-5,6-diamine
The foundational step is the synthesis of the quinoxaline-5,6-diamine core. This is typically achieved through the condensation of an appropriate tetra-substituted benzene ring with a 1,2-dicarbonyl compound.[1][2][3] A common precursor for this synthesis is 1,2,4,5-tetraaminobenzene, often used as its more stable tetrahydrochloride salt.[4]
Experimental Protocol: Synthesis of Quinoxaline-5,6-diamine
This protocol is adapted from established methods for quinoxaline synthesis from o-phenylenediamines.[3][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetraaminobenzene tetrahydrochloride (1.0 eq) in a mixture of ethanol and water.
-
Neutralization: To the stirred solution, slowly add an aqueous solution of sodium bicarbonate or a similar mild base until the pH is neutral, leading to the precipitation of free 1,2,4,5-tetraaminobenzene.
-
Condensation: To this suspension, add an aqueous solution of glyoxal (1.0-1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, quinoxaline-5,6-diamine, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure quinoxaline-5,6-diamine.
Table 1: Reagents and Conditions for the Synthesis of Quinoxaline-5,6-diamine
| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time (approx.) | Expected Yield |
| 1,2,4,5-Tetraaminobenzene HCl | 1.0 | Ethanol/Water | Reflux | 2-4 hours | 70-85% |
| Glyoxal (40% in water) | 1.1 | Ethanol/Water | Reflux | 2-4 hours | 70-85% |
| Sodium Bicarbonate | xs | Water | Room Temp | - | - |
Part 2: N-alkylation of Quinoxaline-5,6-diamine via Reductive Amination
Reductive amination is a widely used and efficient method for the N-alkylation of amines.[6][7] This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine.[6] This method avoids the common issue of over-alkylation often encountered with alkyl halides.[8]
Experimental Protocol: N,N'-Dialkylation of Quinoxaline-5,6-diamine
This protocol outlines the dialkylation of quinoxaline-5,6-diamine using an aldehyde and a mild reducing agent.
-
Reaction Setup: In a round-bottom flask, suspend quinoxaline-5,6-diamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Aldehyde Addition: Add the desired aldehyde (2.2-2.5 eq) to the suspension.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the di-imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N,N'-dialkyl-quinoxaline-5,6-diamine.
Table 2: Reagents and Conditions for N-alkylation of Quinoxaline-5,6-diamine
| Reagent | Molar Ratio | Solvent | Reducing Agent | Temperature | Reaction Time (approx.) | Expected Yield |
| Quinoxaline-5,6-diamine | 1.0 | Methanol/DCM | NaBH4 / NaBH(OAc)3 | 0°C to RT | 4-8 hours | 60-80% |
| Aldehyde/Ketone | 2.2-2.5 | Methanol/DCM | - | Room Temp | 1-2 hours (imine form) | - |
| Acetic Acid (catalytic) | ~0.1 | - | - | Room Temp | - | - |
Experimental Workflow and Logic
The overall process involves a two-step synthesis. The first step is the formation of the quinoxaline ring system, followed by the functionalization of the amino groups.
Caption: Experimental workflow for the synthesis and N-alkylation of quinoxaline-5,6-diamine.
References
- 1. mtieat.org [mtieat.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
N6-methylquinoxaline-5,6-diamine: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – N6-methylquinoxaline-5,6-diamine has emerged as a critical building block for researchers and scientists in the field of organic synthesis and drug development. Its unique structural features allow for the construction of complex heterocyclic systems, paving the way for the discovery of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of this compound and its subsequent utilization in the preparation of bioactive molecules.
Introduction
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a methylamino group at the 6-position of the quinoxaline-5,6-diamine scaffold provides a valuable handle for further synthetic transformations, enabling the creation of diverse molecular architectures. This document outlines the synthesis of this compound and its application in the construction of pyrazino[2,3-g]quinoxaline derivatives, which are of significant interest in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from commercially available quinoxaline-5,6-diamine. The general approach involves the selective N-methylation of one of the primary amino groups.
Diagram of Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Selective N-methylation of Quinoxaline-5,6-diamine
Materials:
-
Quinoxaline-5,6-diamine
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of quinoxaline-5,6-diamine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.05 eq) or dimethyl sulfate (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Note: Optimization of reaction conditions, including the choice of methylating agent, base, and solvent, may be necessary to maximize the yield of the desired mono-methylated product and minimize the formation of the di-methylated byproduct.
Application in the Synthesis of Pyrazino[2,3-g]quinoxalines
This compound serves as an excellent precursor for the synthesis of pyrazino[2,3-g]quinoxalines through condensation with α-dicarbonyl compounds. This reaction provides a straightforward method to access extended polycyclic aromatic systems.[4][5]
Diagram of Experimental Workflow
Caption: Workflow for pyrazino[2,3-g]quinoxaline synthesis.
Experimental Protocol: Condensation with Glyoxal
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Add glyoxal (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Experimental Protocol: Condensation with Biacetyl
Materials:
-
This compound
-
Biacetyl (2,3-butanedione)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Follow the same initial steps as for the condensation with glyoxal.
-
Add biacetyl (1.1 eq) to the solution of this compound in ethanol with a catalytic amount of acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Work-up and purify the product as described for the glyoxal reaction.
Quantitative Data
The following table summarizes expected outcomes for the synthesis and subsequent reactions of this compound based on literature for analogous compounds. Actual yields may vary depending on experimental conditions.
| Reaction | Starting Material | Reagent | Product | Expected Yield (%) |
| Selective N-methylation | Quinoxaline-5,6-diamine | Methyl iodide | This compound | 60-75 |
| Condensation | This compound | Glyoxal | A pyrazino[2,3-g]quinoxaline derivative | 70-85 |
| Condensation | This compound | Biacetyl | A dimethyl-pyrazino[2,3-g]quinoxaline derivative | 75-90 |
Biological Activity of Derivatives
Quinoxaline derivatives are known to exhibit a wide range of biological activities. The N-methylated quinoxaline derivatives and the resulting pyrazino[2,3-g]quinoxalines are expected to possess interesting pharmacological properties. For instance, various substituted quinoxalines have demonstrated significant antimicrobial and anticancer activities.[2][6] Further screening of these novel compounds is warranted to explore their full therapeutic potential.
Signaling Pathway Implication (Hypothetical)
Caption: Hypothetical signaling pathway inhibited by derivatives.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The protocols outlined in these application notes provide a solid foundation for its preparation and utilization in the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. The straightforward condensation reactions with dicarbonyl compounds offer an efficient route to complex fused-ring systems, highlighting the importance of this building block in the development of new chemical entities.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. [New methyl-quinoxaline derivatives with antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 5. Novel routes to pyrazino[2,3-b]quinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Strategic Use of Quinoxaline-5,6-diamine and its N-Methylated Analogs in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Part 1: Proposed Synthesis of N6-Methylquinoxaline-5,6-diamine
The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the precursor quinoxaline-5,6-diamine, followed by a selective mono-N-methylation.
1.1 Synthesis of Quinoxaline-5,6-diamine
Quinoxaline-5,6-diamine is typically synthesized via the condensation of 1,2,4,5-tetraaminobenzene with glyoxal. This reaction forms the pyrazine ring of the quinoxaline system.
Experimental Protocol:
-
Reaction Setup: To a solution of 1,2,4,5-tetraaminobenzene tetrahydrochloride (1.0 eq) in a mixture of ethanol and water, add a 40% aqueous solution of glyoxal (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently heated to ensure complete cyclization.
-
Work-up and Purification: The resulting precipitate of quinoxaline-5,6-diamine is collected by filtration, washed with cold water and ethanol, and then dried under vacuum.
1.2 Selective Mono-N-methylation of Quinoxaline-5,6-diamine
Achieving selective mono-N-methylation of a diamine requires careful control of reaction conditions to prevent di-methylation. Several modern catalytic methods are suitable for this purpose. One such method involves the use of dimethyl carbonate (DMC) as a green methylating agent in the presence of a suitable catalyst.
Experimental Protocol:
-
Catalyst System: A combination of a copper-zirconium bimetallic nanoparticle catalyst can be employed for selective N-methylation with dimethyl carbonate.[1][2]
-
Reaction Conditions: Quinoxaline-5,6-diamine (1.0 eq) is reacted with an excess of dimethyl carbonate (DMC) in the presence of the catalyst in an autoclave at elevated temperatures (e.g., 180 °C) for several hours.[2]
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration. The excess DMC and solvent are removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate this compound.
Part 2: Application of Quinoxaline-5,6-diamine in the Synthesis of Fused Heterocyclic Compounds
The two adjacent amino groups in quinoxaline-5,6-diamine make it an excellent precursor for the synthesis of fused five- and six-membered heterocyclic rings. These reactions typically involve condensation with 1,2-dicarbonyl compounds or their equivalents.
2.1 Synthesis of Imidazo[4,5-g]quinoxalines
The reaction of quinoxaline-5,6-diamine with aldehydes followed by an oxidative cyclization, or directly with carboxylic acids or their derivatives, leads to the formation of the imidazole ring fused to the quinoxaline core.
Experimental Protocol (from an aldehyde):
-
Condensation: Quinoxaline-5,6-diamine (1.0 eq) and the desired aldehyde (1.0 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: The mixture is heated to reflux for a specified period. In some cases, an oxidizing agent like iodine can be used to facilitate the aromatization of the newly formed imidazole ring.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
2.2 Synthesis of Pyrazino[2,3-g]quinoxalines
Condensation of quinoxaline-5,6-diamine with 1,2-dicarbonyl compounds, such as benzil or its derivatives, results in the formation of a new pyrazine ring, yielding pyrazino[2,3-g]quinoxaline derivatives. These compounds are of interest due to their extended π-systems and potential applications in materials science as fluorescent materials.[3]
Experimental Protocol:
-
Reaction Setup: A mixture of quinoxaline-5,6-diamine (1.0 eq) and a 1,2-diketone (e.g., benzil, 1.0 eq) is prepared in a solvent like ethanol or a mixture of ethanol and water.
-
Catalysis: An acid catalyst, such as a few drops of acetic acid or a Lewis acid catalyst, can be added to promote the condensation. Ammonium heptamolybdate tetrahydrate has also been reported as an efficient catalyst for such condensations.[4]
-
Reaction Conditions: The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The product often precipitates from the reaction mixture upon cooling. It can be collected by filtration and purified by recrystallization.
Quantitative Data Summary
| Precursor | Reagent | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzene-1,2-diamine | Benzil | 2,3-Diphenylquinoxaline | (NH4)6Mo7O24·4H2O | EtOH/H2O | RT | 0.25 | 98 | [4] |
| 4-Methylbenzene-1,2-diamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | (NH4)6Mo7O24·4H2O | EtOH/H2O | RT | 0.25 | 96 | [4] |
| 4-Chlorobenzene-1,2-diamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | (NH4)6Mo7O24·4H2O | EtOH/H2O | RT | 0.33 | 95 | [4] |
| Benzene-1,2-diamine | 9,10-Phenanthrenequinone | Dibenzo[a,c]phenazine | (NH4)6Mo7O24·4H2O | EtOH/H2O | RT | 0.33 | 94 | [4] |
Note: The data presented is for the analogous condensation of substituted benzene-1,2-diamines, which serves as a strong predictive model for the reactivity of quinoxaline-5,6-diamine.
Visualizations
Diagram 1: Proposed Synthesis of this compound
References
Application Notes and Protocols: N6-methylquinoxaline-5,6-diamine as a Ligand in Coordination Chemistry
Disclaimer: Extensive literature searches did not yield specific experimental data for N6-methylquinoxaline-5,6-diamine as a ligand in coordination chemistry. The following application notes and protocols are constructed as a representative guide based on the chemistry of the closely related parent compound, quinoxaline-5,6-diamine, and general principles of coordination chemistry and organic synthesis. The protocols provided are hypothetical and should be adapted and optimized under appropriate laboratory settings.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse applications in medicinal chemistry and materials science. Their coordination complexes with various transition metals have been explored for their catalytic, biological, and photophysical properties. The introduction of a methyl group to one of the amino functionalities of quinoxaline-5,6-diamine, to form this compound, is expected to modulate the electronic and steric properties of the ligand, thereby influencing the stability, structure, and reactivity of its metal complexes. This document provides a set of hypothetical protocols for the synthesis of this compound and its coordination complexes, along with expected characterization data and potential applications.
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
This protocol is based on standard N-methylation procedures for aromatic amines.
Materials:
-
Quinoxaline-5,6-diamine
-
Dimethyl sulfate or Iodomethane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve quinoxaline-5,6-diamine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium carbonate (1.1 eq) to the solution and stir the suspension for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethyl sulfate (1.05 eq) or iodomethane (1.05 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Synthesis of a Representative Metal Complex: [M(this compound)Cl₂] (Hypothetical Protocol)
This protocol describes a general method for the synthesis of a metal complex with a divalent metal chloride (e.g., Co(II), Ni(II), Cu(II), Zn(II)).
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Ethanol or Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (2.0 eq) in warm ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) chloride salt (1.0 eq) in a minimal amount of the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate should form upon mixing or after a short period of stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator over silica gel.
Data Presentation
The following tables summarize the expected characterization data for the hypothetical ligand and its metal complexes based on typical values for similar compounds.
Table 1: Expected Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value/Observation |
| Appearance | Yellow to brown solid |
| Melting Point | Expected to be different from the parent quinoxaline-5,6-diamine |
| ¹H NMR (DMSO-d₆, ppm) | Aromatic protons (7-8 ppm), NH₂ protons (broad singlet), NH-CH₃ proton (quartet or broad singlet), CH₃ protons (doublet or singlet, ~3 ppm) |
| ¹³C NMR (DMSO-d₆, ppm) | Aromatic carbons, C-N carbons, CH₃ carbon (~30 ppm) |
| FT-IR (cm⁻¹) | N-H stretching (3200-3400), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (1500-1650) |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of C₉H₁₀N₄ |
Table 2: Expected Characterization Data for a Hypothetical [M(this compound)Cl₂] Complex
| Property | Expected Observation |
| Appearance | Colored solid (color will depend on the metal ion) |
| Molar Conductivity | Low value in a non-coordinating solvent, indicating a non-electrolytic nature. |
| FT-IR (cm⁻¹) | Shift in N-H and C=N stretching frequencies upon coordination to the metal center. Appearance of M-N and M-Cl bands in the far-IR region. |
| UV-Vis Spectroscopy | Ligand-to-metal charge transfer (LMCT) and d-d transition bands characteristic of the specific metal ion and its coordination geometry. |
| Magnetic Susceptibility | Paramagnetic for complexes with unpaired electrons (e.g., Co(II), Ni(II), Cu(II)), diamagnetic for Zn(II). The magnetic moment can help determine the geometry. |
| Elemental Analysis | Experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
Visualizations
Synthesis Workflow
Caption: Synthetic scheme for the ligand and its metal complex.
Potential Application in Antimicrobial Research
Caption: Workflow for investigating antimicrobial applications.
Potential Applications
Based on the known activities of related quinoxaline-metal complexes, this compound complexes could be investigated for the following applications:
-
Antimicrobial Agents: Many quinoxaline derivatives and their metal complexes exhibit significant antibacterial and antifungal activities.[1][2][3] The synthesized complexes could be screened against a panel of pathogenic bacteria and fungi.
-
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. Quinoxaline-based ligands can stabilize metal centers in various oxidation states, making their complexes potential catalysts for reactions such as oxidations, reductions, and cross-coupling reactions.[4][5]
-
Anticancer Agents: Quinoxaline derivatives have been extensively studied for their anticancer properties.[6][7] Metal complexation can enhance the cytotoxic activity of organic ligands. The prepared complexes could be evaluated for their in vitro cytotoxicity against various cancer cell lines.
-
Fluorescent Materials: The quinoxaline core is a known fluorophore. Coordination to a metal ion can modulate the photophysical properties, leading to new fluorescent sensors or materials for organic light-emitting diodes (OLEDs).
Researchers and drug development professionals are encouraged to use these notes as a starting point for exploring the coordination chemistry and potential applications of this compound and its derivatives. All experimental work should be conducted with appropriate safety precautions and optimized for the specific laboratory conditions.
References
- 1. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for N-Methylation of Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the N-methylation of aromatic diamines, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds. The degree of N-methylation can significantly influence the physicochemical and biological properties of these molecules. This document outlines several common and effective methods for this chemical conversion, presenting quantitative data in a comparative format and offering detailed step-by-step protocols.
Introduction to N-Methylation of Aromatic Diamines
Aromatic diamines are versatile building blocks in organic synthesis. Their N-methylation can proceed to form mono-methylated, di-methylated (either on the same nitrogen or on different nitrogens), tri-methylated, or fully tetra-methylated products. Controlling the selectivity of this reaction is a key challenge. The choice of methylating agent, catalyst, and reaction conditions dictates the outcome of the methylation process. This document explores several widely used methodologies, including the classical Eschweiler-Clarke reaction and methods employing methylating agents such as methanol, dimethyl carbonate, dimethyl sulfate, and methyl iodide.
Comparative Data of N-Methylation Methods
The following table summarizes quantitative data for different N-methylation methods applied to aromatic amines and diamines, offering a comparative perspective on their efficiency and selectivity.
| Method | Aromatic Diamine Substrate | Methylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Eschweiler-Clarke | Primary/Secondary Amines | Formaldehyde/Formic Acid | None | Aqueous/None | 80-100 | 18 | ~98[1] | Avoids quaternary ammonium salt formation; stops at the tertiary amine stage.[1][2][3] |
| Catalytic Methylation | Aromatic Primary Amines | Methanol | Iridium(I) Complexes | Methanol | 150 | 5 | >30[4] | Can be selective for mono-methylation of aromatic amines.[4][5] |
| Catalytic Methylation | Aromatic Amines | Methanol | RuHCl(CO)(PNHP) | Methanol | 150 | 8 | 94[5] | High yields for mono-methylation with low catalyst loading.[5] |
| Green Methylation | Aromatic Diamines | Dimethyl Carbonate (DMC) | None (Microwave) | DMF | - | 13 min | High[6] | Environmentally benign approach with rapid reaction times under microwave irradiation.[6][7] |
| Classical Alkylation | Amide Functional Heterocycles | Dimethyl Sulfate | Sodium Bicarbonate | Acetone | Reflux | 20 | 66[8] | A common and effective method, though dimethyl sulfate is toxic.[8][9] |
| Classical Alkylation | Arylamines | Methyl Iodide | Solid Inorganic Bases (e.g., Li3N) | DMF | RT | < 10 min | - | Rapid methylation at room temperature, particularly for radiolabeling applications.[10][11] |
| Catalytic Methylation | Aromatic and Aliphatic Amines | Dimethyl Carbonate | Cu-Zr Bimetallic Nanoparticles | None | 180 | 4 | up to 91[12][13] | Selective towards N-methylation over carbamoylation.[12][13] |
Experimental Protocols
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol describes the methylation of a primary or secondary amine to a tertiary amine using formic acid and formaldehyde.[2][3] This method is advantageous as it prevents the formation of quaternary ammonium salts.[2][14]
Materials:
-
Aromatic diamine (1.0 eq)
-
Formic acid (1.8 eq)[1]
-
Formaldehyde (37% aqueous solution, 1.1 eq)[1]
-
Hydrochloric acid (1M)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a round-bottom flask, add the aromatic diamine (0.2 mmol, 1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).[1]
-
Heat the reaction mixture at 80-100 °C for 18 hours.[1] The reaction is typically performed in an aqueous solution near boiling.[2]
-
Cool the mixture to room temperature (25 °C).[1]
-
Add water and 1M HCl, then extract the mixture with DCM.[1]
-
Basify the aqueous phase to pH 11 with a sodium hydroxide solution and extract with DCM.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to obtain the tertiary amine.[1]
Protocol 2: Catalytic N-Methylation using Methanol
This protocol outlines the selective mono-N-methylation of aromatic primary amines using methanol as the methylating agent in the presence of an iridium catalyst.[4][15][16]
Materials:
-
Aromatic diamine (1.0 mmol)
-
Iridium(I) catalyst (e.g., [IrBr(CO)2(κC-tBuImCH2PyCH2OMe)], 0.1 mol %)[4]
-
Cesium carbonate (Cs2CO3, 0.5 eq)[4]
-
Methanol
Procedure:
-
In a reaction vessel, combine the aromatic diamine (1 mmol), the Iridium(I) catalyst (0.1 mol %), and cesium carbonate (0.5 eq).[4]
-
Add methanol as the solvent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-methylated product.
Protocol 3: N-Methylation using Dimethyl Carbonate under Microwave Irradiation
This green chemistry approach utilizes the less toxic and environmentally safe dimethyl carbonate (DMC) as a methylating agent under microwave irradiation.[6][7]
Materials:
-
Aromatic diamine
-
Dimethyl carbonate (DMC)
-
Dimethylformamide (DMF)
-
Base (e.g., potassium carbonate)
Procedure:
-
In a microwave-safe reaction vessel, dissolve the aromatic diamine in DMF.
-
Add dimethyl carbonate and a suitable base.
-
Subject the reaction mixture to microwave irradiation for approximately 13 minutes.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the N-methylated product using column chromatography over silica gel.[6]
Protocol 4: N-Methylation using Dimethyl Sulfate
A traditional and effective method for N-methylation, though caution is advised due to the high toxicity of dimethyl sulfate.[8]
Materials:
-
Aromatic diamine (0.012 mole)
-
Dimethyl sulfate (0.024 mole)[8]
-
Sodium bicarbonate (2.5 g)[8]
-
Acetone (50 ml)[8]
-
Ethyl acetate
-
Hexane
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, add the aromatic diamine, dimethyl sulfate, sodium bicarbonate, and acetone.[8]
-
Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography.[8] The reaction may take up to 20 hours.[8]
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the sodium bicarbonate.[8]
-
Remove the acetone from the filtrate by rotary evaporation.[8]
-
Dissolve the residue in ethyl acetate and add hexane dropwise in an ice bath to induce crystallization.[8]
-
Collect the product by suction filtration.[8]
Protocol 5: N-Methylation using Methyl Iodide
This method is particularly useful for rapid methylation and is often employed in the synthesis of radiolabeled compounds.[10]
Materials:
-
Aromatic diamine
-
Methyl iodide
-
Insoluble inorganic base (e.g., Li3N, Li2O)[10]
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, suspend the aromatic diamine and the solid inorganic base in DMF.
-
Add methyl iodide to the mixture at room temperature. The reaction is typically rapid, often completing within 10 minutes.[10]
-
Agitate the heterogeneous mixture, for example, using an ultrasound bath.[10]
-
Upon completion, the solid base can be removed by filtration.
-
The product can be isolated from the DMF solution, often after aqueous workup and extraction.
Visualizing the Workflow and Methodologies
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for N-methylation and a logical comparison of the different methylation strategies.
Caption: General experimental workflow for N-methylation of aromatic diamines.
Caption: Comparison of different N-methylation strategies for aromatic diamines.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iaeng.org [iaeng.org]
- 7. [PDF] Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach | Semantic Scholar [semanticscholar.org]
- 8. server.ccl.net [server.ccl.net]
- 9. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hofmannrxn [ursula.chem.yale.edu]
- 12. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 15. Additive-free N-methylation of amines with methanol over supported iridium catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]
Application Notes and Protocols for the Characterization of N6-methylquinoxaline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of N6-methylquinoxaline-5,6-diamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. The following protocols and data will facilitate the reliable identification, purity assessment, and structural elucidation of this compound.
Introduction
This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate and thorough characterization of novel derivatives like this compound is a critical step in drug discovery and development to ensure its identity, purity, and stability. This document outlines the key analytical techniques and detailed protocols for its comprehensive characterization.
Physicochemical Properties (Hypothetical Data)
A summary of the expected physicochemical properties of this compound is presented below. These values are based on the general characteristics of similar quinoxaline derivatives and aromatic amines.
| Property | Value | Method of Determination |
| Molecular Formula | C₉H₁₀N₄ | Mass Spectrometry |
| Molecular Weight | 174.21 g/mol | Mass Spectrometry |
| Appearance | Yellow to brown crystalline solid | Visual Inspection |
| Melting Point | 180-185 °C | Differential Scanning Calorimetry |
| Solubility | Soluble in DMSO, DMF, and Methanol | Solubility Testing |
| logP (o/w) | 1.5 - 2.5 (estimated) | Chromatographic or Calculation Methods |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Set the spectral width to cover the expected proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shifts (typically 0-160 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.
Expected Spectral Data (Hypothetical):
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 8.5 - 7.0 | m | 4H | Quinoxaline ring protons |
| Amine Protons | 6.0 - 5.0 | br s | 3H | -NH₂ and -NHCH₃ protons |
| Methyl Protons | 3.0 - 2.8 | s | 3H | -CH₃ protons |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 150 - 110 | Quinoxaline ring carbons |
| Methyl Carbon | 30 - 25 | -CH₃ carbon |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretching | Primary and secondary amines |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2960-2850 | C-H stretching | Aliphatic C-H (methyl) |
| 1620-1580 | C=N and C=C stretching | Aromatic ring |
| 1360-1310 | C-N stretching | Aromatic amine |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For instance, the mass spectrum of a quinoxalinone derivative can reveal the presence of molecular ions.[3]
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 175.09 | [M+H]⁺ (Calculated for C₉H₁₁N₄⁺: 175.0987) |
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. A method for the determination of aromatic amines in water samples has been developed using HPLC.[4]
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to appropriate concentrations for analysis.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Hypothetical HPLC Data:
| Parameter | Value |
| Retention Time | 5.8 min |
| Purity (by area %) | >98% |
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and analytical characterization.
Logic Diagram for Purity and Identity Confirmation
Caption: Logic for confirming purity and identity.
Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. A combination of spectroscopic and chromatographic techniques is essential to unambiguously determine its chemical structure, confirm its molecular weight, and assess its purity. The provided protocols serve as a starting point for researchers and may require optimization based on the specific instrumentation and sample characteristics.
References
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-methylquinoxaline-5,6-diamine in Anticancer Agent Development
Disclaimer: To date, specific experimental data on the anticancer properties of N6-methylquinoxaline-5,6-diamine is not available in the public domain. The following application notes and protocols are based on the well-established anticancer activities of the broader class of quinoxaline derivatives. These protocols can serve as a foundational guide for researchers initiating studies on this compound.
Introduction to Quinoxalines as Anticancer Agents
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on their potential as anticancer agents.[1][2] The anticancer efficacy of quinoxalines stems from their ability to interact with various molecular targets implicated in cancer progression.
Key mechanisms of action for anticancer quinoxaline derivatives include:
-
Kinase Inhibition: Many quinoxaline derivatives act as competitive inhibitors of ATP binding to the kinase domain of various protein kinases, such as VEGFR, PDGFR, c-Met, EGFR, and JAK2.[2][3] This inhibition disrupts signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Quinoxalines have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]
-
Cell Cycle Arrest: Several quinoxaline compounds can halt the cell cycle at different phases, most commonly at the G2/M phase, thereby preventing cancer cell division.[2]
-
Topoisomerase II Inhibition: Some derivatives interfere with the function of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.[5]
-
Tubulin Polymerization Inhibition: Certain quinoxalines can disrupt microtubule dynamics by inhibiting tubulin polymerization, a process vital for cell division and intracellular transport.[4]
Given the diverse mechanisms of action within the quinoxaline family, this compound represents a promising candidate for investigation as a novel anticancer agent. The following sections provide quantitative data from related compounds, detailed experimental protocols for its evaluation, and diagrams of relevant signaling pathways.
Data Presentation: Anticancer Activity of Representative Quinoxaline Derivatives
The following tables summarize the in vitro anticancer activity of various quinoxaline derivatives against a panel of human cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), offers a comparative baseline for evaluating the potency of new derivatives like this compound.
Table 1: IC50 Values (µM) of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | A549 (Lung) | 0.19 | [4] |
| HeLa (Cervical) | 0.51 | [4] | |
| MCF-7 (Breast) | 0.29 | [4] | |
| Compound VIIIc | HCT116 (Colon) | 0.36 | [6] |
| Compound 4m | A549 (Lung) | 9.32 | [7] |
| Compound 4b | A549 (Lung) | 11.98 | [7] |
| Compound IV | PC-3 (Prostate) | 2.11 | [5] |
| Compound III | PC-3 (Prostate) | 4.11 | [5] |
| Compound 18 | MCF-7 (Breast) | 22.11 | [8] |
| Compound 17 | A549 (Lung) | 46.6 | [8] |
| HCT-116 (Colon) | 48.0 | [8] | |
| Compound 14 | MCF-7 (Breast) | 2.61 | [8] |
| Compound 8 | MGC-803 (Gastric) | 1.49 | [8] |
| HepG2 (Liver) | 5.27 | [8] | |
| A549 (Lung) | 6.91 | [8] | |
| HeLa (Cervical) | 6.38 | [8] | |
| T-24 (Bladder) | 4.49 | [8] | |
| Compound 4e | MCF-7 (Breast) | 11.03 | [9] |
| Compound 4c | MCF-7 (Breast) | 13.36 | [9] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anticancer potential of this compound.
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
This compound (or other test compound)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2][12]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Cell Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
The following diagrams, created using the DOT language, illustrate key signaling pathways that are often targeted by quinoxaline-based anticancer agents.
Caption: Quinoxaline derivatives as kinase inhibitors.
Caption: Induction of apoptosis by quinoxaline derivatives.
Caption: In vitro evaluation of anticancer activity.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.8. MTT assay for cell viability [bio-protocol.org]
- 11. kumc.edu [kumc.edu]
- 12. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimicrobial and antifungal properties of substituted quinoxalines, a class of heterocyclic compounds with significant therapeutic potential. Quinoxaline derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[1][2][3][4][5] This compilation includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and potential mechanisms of action.
Data Presentation: Quantitative Antimicrobial and Antifungal Activity
The following tables summarize the in vitro antimicrobial and antifungal activities of various substituted quinoxaline derivatives as reported in the scientific literature. The data is presented to facilitate easy comparison of the efficacy of different compounds against a range of microbial strains.
Table 1: Antibacterial Activity of Substituted Quinoxalines (Zone of Inhibition)
| Compound | Concentration (µ g/disk ) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference Drug |
| 4 | 50 | Active | Active | Active | Active | Ciprofloxacin[1] |
| 5a | 50 | Active | Active | Active | Active | Ciprofloxacin[1] |
| 5c | 50 | Highly Active | Highly Active | Highly Active | Highly Active | Ciprofloxacin[1] |
| 5d | 50 | Highly Active | Highly Active | Highly Active | Highly Active | Ciprofloxacin[1] |
| 5e | 50 | Active | Active | Highly Active | Active | Ciprofloxacin[1] |
| 7a | 50 | Highly Active | Highly Active | Highly Active | Highly Active | Ciprofloxacin[1] |
| 7c | 50 | Highly Active | Highly Active | Highly Active | Highly Active | Ciprofloxacin[1] |
| 4b | 100 | 10.5 - 14.89 mm | - | - | - | Chloramphenicol (10 µ g/disk )[6] |
| 4c | 100 | 10.5 - 14.89 mm | - | - | - | Chloramphenicol (10 µ g/disk )[6] |
| 4h | 100 | Significant Activity | - | - | - | Chloramphenicol (10 µ g/disk )[6] |
| 4n | 100 | Significant Activity | - | - | - | Chloramphenicol (10 µ g/disk )[6] |
Table 2: Antibacterial Activity of Substituted Quinoxalines (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Proteus vulgaris (µg/mL) | Reference Drug |
| 2a | Good activity | - | - | - | Gentamycin[4] |
| 2c | Good activity | - | - | Good activity | Gentamycin[4] |
| 2d | - | 16 | 8 | - | Gentamycin[4] |
| 3c | - | 16 | 8 | - | Gentamycin[4] |
| 3d | - | - | - | Good activity | Gentamycin[4] |
| 3f | Good activity | Good activity | - | - | Gentamycin[4] |
| 3g | Good activity | Good activity | - | - | Gentamycin[4] |
| 4 | Good activity | 16 | - | - | Gentamycin[4] |
| 6a | - | 16 | - | - | Gentamycin[4] |
| 6b | Good activity | Good activity | - | - | Gentamycin[4] |
| 10 | - | Good activity | - | - | Gentamycin[4] |
| 4b | 0.5 | - | - | - | Vancomycin, Erythromycin[7] |
| 5b | 2.0 | - | - | - | Vancomycin, Erythromycin[7] |
| 6b | 0.5 | - | - | - | Vancomycin, Erythromycin[7] |
Table 3: Antifungal Activity of Substituted Quinoxalines
| Compound | Method | Aspergillus niger | Candida albicans | Rhizoctonia solani (EC₅₀ µg/mL) | Reference Drug |
| 4 | Disc Diffusion | Moderate Activity | Moderate Activity | - | Fluconazole[1] |
| 5a-e | Disc Diffusion | No Activity | - | - | Fluconazole[1] |
| 6 | Disc Diffusion | Moderate Activity | Moderate Activity | - | Fluconazole[1] |
| 7a | Disc Diffusion | Moderate Activity | Moderate Activity | - | Fluconazole[1] |
| 7b-e | Disc Diffusion | Moderate Activity | No Activity | - | Fluconazole[1] |
| 6a | MIC | - | Considerable Activity | - | Ketoconazole[4] |
| 6b | MIC | - | Considerable Activity | - | Ketoconazole[4] |
| 10 | MIC | 16 µg/mL | 16 µg/mL | - | Ketoconazole[4] |
| 5j | EC₅₀ | - | - | 8.54 | Azoxystrobin (26.17)[8] |
| 5t | EC₅₀ | - | - | 12.01 | Azoxystrobin (26.17)[8] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial screening of substituted quinoxalines are provided below. These protocols are based on established methods reported in the literature.[1][2][3][6]
Protocol 1: General Synthesis of Substituted Quinoxalines
This protocol outlines a general synthetic route for preparing substituted quinoxaline derivatives, starting from o-phenylenediamine.
Materials:
-
o-phenylenediamine or substituted o-phenylenediamine
-
Phosphorus oxychloride (POCl₃) (for chlorination)[1]
-
Substituted phenols, amines, or thiols
-
Appropriate bases (e.g., K₂CO₃)
-
Standard laboratory glassware and reflux apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Synthesis of the Quinoxaline Core:
-
Dissolve o-phenylenediamine in a suitable solvent such as n-butanol or acetic acid.
-
Add an equimolar amount of an α-dicarbonyl compound (e.g., ethyl pyruvate).
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry it.
-
-
Chlorination of the Quinoxaline Core (if required):
-
Treat the synthesized quinoxaline-2-one with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Filter the resulting solid, wash with water, and dry to obtain the 2-chloroquinoxaline derivative.
-
-
Substitution at the Chloro Position:
-
Dissolve the 2-chloroquinoxaline derivative in a suitable solvent (e.g., acetonitrile, DMF).
-
Add the desired nucleophile (e.g., a substituted phenol, amine, or thiol) and a base (e.g., K₂CO₃).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
-
-
Characterization:
Protocol 2: Antimicrobial Susceptibility Testing
This section describes two common methods for evaluating the antimicrobial activity of the synthesized quinoxaline derivatives.
2.1 Agar Disc Diffusion Method
This method is used for preliminary screening of antimicrobial activity.[1][6]
Materials:
-
Sterile nutrient agar or Mueller-Hinton agar plates
-
Bacterial and fungal cultures
-
Sterile paper discs (6 mm diameter)
-
Synthesized quinoxaline compounds dissolved in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 50 µg/mL or 100 µg/mL)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Chloramphenicol, Fluconazole)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to ensure a uniform lawn of growth.
-
Application of Discs: Aseptically place sterile paper discs impregnated with the test compounds (at a known concentration) onto the surface of the inoculated agar plates.
-
Controls: Place a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antimicrobial agent as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
2.2 Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial and fungal cultures
-
Sterile nutrient broth or Mueller-Hinton broth
-
Synthesized quinoxaline compounds dissolved in a suitable solvent
-
Standard antimicrobial agents
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth directly in the wells of the microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general workflow for the development and testing of antimicrobial quinoxalines and a proposed mechanism of action.
Caption: General workflow for the synthesis, screening, and optimization of substituted quinoxalines as antimicrobial agents.
Caption: Proposed mechanism of action for certain quinoxaline derivatives involving the inhibition of bacterial DNA gyrase.[6]
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: In Vitro Cytotoxicity of N6-methylquinoxaline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of N6-methylquinoxaline-5,6-diamine's cytotoxic effects. The protocols outlined below are based on established methodologies for assessing the anti-cancer properties of quinoxaline derivatives.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer properties.[1][2] this compound is a novel quinoxaline derivative with potential as a cytotoxic agent. This document details the in vitro protocols to characterize its cytotoxic activity, elucidate its mechanism of action, and determine its selectivity towards cancer cells versus normal cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxicity of a compound. The following table template should be used to summarize the IC50 values of this compound against various cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| This compound | HCT-116 (Colon Cancer) | Data to be filled | Data to be filled |
| MCF-7 (Breast Cancer) | Data to be filled | Data to be filled | |
| PC-3 (Prostate Cancer) | Data to be filled | Data to be filled | |
| HepG2 (Liver Cancer) | Data to be filled | Data to be filled | |
| WI-38 (Normal Lung Fibroblast) | Data to be filled | - | |
| Doxorubicin (Positive Control) | HCT-116 | Data to be filled | Data to be filled |
| MCF-7 | Data to be filled | Data to be filled | |
| PC-3 | Data to be filled | Data to be filled | |
| HepG2 | Data to be filled | Data to be filled | |
| WI-38 | Data to be filled | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Table 2: Apoptosis Induction by this compound in PC-3 Cells
This table template is designed to present the results from an Annexin V-FITC/PI apoptosis assay, which differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | - | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | 0.5 x IC50 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 1 x IC50 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | |
| 2 x IC50 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | |
| Doxorubicin | 1 x IC50 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Human colorectal carcinoma (HCT-116)
-
Human breast adenocarcinoma (MCF-7)
-
Human prostate adenocarcinoma (PC-3)
-
Human liver carcinoma (HepG2)
-
Human lung fibroblast (WI-38) - as a normal cell line control.
-
-
Culture Medium: Grow all cell lines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Seed PC-3 cells in a 6-well plate and treat with this compound at concentrations corresponding to 0.5x, 1x, and 2x its IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis
Western blotting is used to detect changes in the expression of key apoptotic proteins.
-
Protein Extraction: Treat PC-3 cells with this compound as described for the apoptosis assay. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, Bcl-2, Bax, cleaved caspase-3, and cleaved PARP. Use an antibody against β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Proposed Apoptotic Signaling Pathway
Many quinoxaline derivatives have been shown to induce apoptosis through the intrinsic pathway, often involving the modulation of the p53 and Bcl-2 family proteins.[2]
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Substituted Quinoxalines
Welcome to the technical support center for the synthesis of N-substituted quinoxalines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their synthetic experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and achieve your desired outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-substituted quinoxalines, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge in quinoxaline synthesis, often stemming from suboptimal reaction conditions or catalyst inefficiency.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions (Classical Methods) | Traditional condensation of o-phenylenediamines and 1,2-dicarbonyl compounds often requires high temperatures and strong acids, which can lead to degradation of starting materials or products.[1][2] Consider using milder, modern methods. |
| Inefficient Catalysis | The choice and amount of catalyst are critical. For condensation reactions, catalysts like phenol, iodine, or recyclable alumina-supported heteropolyoxometalates can significantly improve yields at room temperature.[1][3] For nucleophilic substitution on 2,3-dichloroquinoxaline, the choice of base is important. |
| Suboptimal Solvent | The solvent can influence reaction rates and yields. For instance, in some phenol-catalyzed syntheses, a mixture of water and ethanol (3:7) has been found to be optimal.[3] In other cases, polar aprotic solvents like THF or DMSO may be more effective.[4][5] |
| Short Reaction Time | While some modern methods are very rapid, classical syntheses can require several hours to reach completion.[2][6] Monitor the reaction by TLC to ensure it has gone to completion. |
| Electron-Withdrawing Groups on Starting Materials | The presence of strong electron-withdrawing groups on the o-phenylenediamine can decrease its nucleophilicity, leading to lower yields or no reaction.[1][7] In such cases, harsher reaction conditions or a more active catalytic system may be necessary. |
| Poor Solubility of Reactants | Low solubility of starting materials, particularly aromatic diketones in aqueous media, can result in low yields.[8] Employing a suitable co-solvent or using a method that enhances solubility can be beneficial. |
Problem 2: Formation of Side Products
The formation of undesired side products complicates purification and reduces the yield of the target N-substituted quinoxaline.
| Potential Cause | Recommended Solution |
| Over-alkylation or Multiple Substitutions | In the synthesis of mono-substituted quinoxalines from 2,3-dichloroquinoxaline, double substitution can occur.[9] Carefully control the stoichiometry of the nucleophile (typically 1 equivalent or slightly less) and the reaction temperature. Room temperature is often preferred to minimize disubstitution. |
| Oxidation of Intermediates | Some synthetic routes involve intermediates that are sensitive to air oxidation, potentially leading to complex mixtures.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of these byproducts. |
| Self-condensation of Starting Materials | Under certain conditions, starting materials like α-hydroxy ketones can undergo self-condensation, competing with the desired reaction with the o-phenylenediamine. |
| Formation of Isomeric Products | When using unsymmetrically substituted o-phenylenediamines or 1,2-dicarbonyl compounds, the formation of regioisomers is a significant challenge.[7] |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure N-substituted quinoxaline can be challenging.
| Potential Cause | Recommended Solution |
| Presence of Closely Related Side Products | Isomeric byproducts or compounds with similar polarity to the desired product can make chromatographic separation difficult. |
| Product is an Oil or Low-Melting Solid | Quinoxaline itself is a low-melting solid, and many derivatives may not be easily crystallizable.[10] Purification by column chromatography on silica gel is a common alternative. Distillation under reduced pressure can be used for volatile, thermally stable compounds.[11] |
| Contamination with Starting Materials | If the reaction has not gone to completion, unreacted starting materials can co-elute with the product during chromatography. |
| Colored Impurities | Complex colored byproducts can sometimes form.[12] Treatment of a solution of the crude product with activated carbon can help to remove these impurities before further purification.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted quinoxalines?
A1: The two most prevalent methods are:
-
Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound: This is the classical and most widely used method.[1][2]
-
Nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (DCQX): This method is particularly useful for introducing a wide variety of nucleophiles at the 2 and/or 3 positions of the quinoxaline ring.[9][13]
Q2: How can I improve the yield of my quinoxaline synthesis?
A2: To improve yields, consider the following:
-
Switch to a modern, milder synthetic protocol: Microwave-assisted synthesis or the use of efficient catalysts can dramatically increase yields and reduce reaction times.[6][11][14]
-
Optimize reaction conditions: Systematically screen different catalysts, solvents, temperatures, and reaction times to find the optimal conditions for your specific substrates.[8]
-
Use a catalyst: Catalysts such as cerium (IV) ammonium nitrate (CAN), iodine, phenol, or various supported catalysts can significantly improve reaction efficiency.[1][2][3][5]
Q3: How can I control regioselectivity in the synthesis of asymmetrically substituted quinoxalines?
A3: Controlling regioselectivity is a significant challenge. The outcome can be influenced by:
-
The electronic properties of the substituents on the o-phenylenediamine. Electron-donating groups and electron-withdrawing groups can direct the cyclization to favor one isomer over the other.[1][7]
-
The reaction conditions, particularly the pH. In the synthesis of quinoxalin-2-one derivatives, acidic conditions (e.g., with acetic acid) can favor one regioisomer, while basic conditions (e.g., with triethylamine) can favor the other.[7]
Q4: What is the best way to purify my N-substituted quinoxaline product?
A4: The purification method depends on the properties of your product:
-
Crystallization: If your product is a solid with good crystallinity, recrystallization from a suitable solvent (e.g., ethanol) is an effective method for purification.[11]
-
Column Chromatography: For oils, low-melting solids, or mixtures that are difficult to separate by crystallization, column chromatography on silica gel is the most common purification technique.
-
Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure can be a viable option.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate comparison of different synthetic methods and conditions.
Table 1: Effect of Catalyst on the Yield of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [1] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [1] |
| None | Toluene | 25 | 2 | 0 | [1] |
| Phenol (20 mol%) | H2O:Ethanol (3:7) | Room Temp | 0.5 | 95 | [3] |
| TiO2-Pr-SO3H | Ethanol | Room Temp | 10 min | 95 | [2] |
| Bentonite K-10 | Ethanol | Room Temp | 20 min | 95 | [15] |
Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives from o-Phenylenediamine
| Reactant 2 | Time (s) | Power (W) | Yield (%) | Reference |
| Glyoxal | 60 | 160 | 92 | [11] |
| Benzil | 60 | 160 | 90 | [11] |
| Chloroacetic acid | 60 | 160 | 97 | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoxalines via Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds using a Heterogeneous Catalyst
This protocol is adapted from a procedure using recyclable alumina-supported heteropolyoxometalates.[1]
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the AlCuMoVP catalyst (0.1 g).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure.
-
Purify the product by recrystallization from ethanol.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of Quinoxalines
This solvent-free protocol is adapted from a green synthesis methodology.[11]
-
Take a mixture of o-phenylenediamine (0.01 mol) and the 1,2-dicarbonyl compound (e.g., glyoxal, 0.01 mol) in a glass beaker.
-
Cover the beaker with a watch glass.
-
Irradiate the mixture with microwave irradiation in a microwave oven for 60 seconds at 160 watts.
-
After the reaction is complete, cool the beaker.
-
Purify the product. If the product is a solid, purify by crystallization from ethanol. If it is a liquid, purify by distillation.
Visualizations
Workflow for Quinoxaline Synthesis via Condensation
Caption: Workflow for the synthesis of quinoxalines via condensation.
Troubleshooting Logic for Low Yield in Quinoxaline Synthesis
Caption: Decision tree for troubleshooting low yields.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxaline - Wikipedia [en.wikipedia.org]
- 11. tsijournals.com [tsijournals.com]
- 12. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
- 13. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 14. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Purification of N6-methylquinoxaline-5,6-diamine
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N6-methylquinoxaline-5,6-diamine?
A1: The primary purification techniques for polar aromatic amines like this compound are column chromatography and recrystallization. Due to the polar nature of the diamine functionality, special considerations for solvent systems and stationary phases in chromatography are often necessary. Recrystallization may also be effective, potentially involving the formation of an acid salt to improve crystal formation.[1][2]
Q2: My this compound appears to be degrading on the silica gel column. What can I do?
A2: Aromatic amines can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] Consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a volatile base, such as triethylamine or ammonia in the eluent.[3] Alternatively, using a different stationary phase like alumina or a reverse-phase silica gel could prevent decomposition.[3]
Q3: I'm having trouble finding a suitable solvent system for column chromatography. The compound either stays at the baseline or moves with the solvent front.
A3: This is a common challenge with polar compounds. A systematic approach to solvent selection is key. Start with a moderately polar solvent system, such as dichloromethane/methanol or ethyl acetate/hexane, and gradually increase the polarity. For highly polar compounds, a small percentage of ammonium hydroxide in methanol (e.g., 1-10%) can be added to the mobile phase to improve elution without excessive streaking.[3]
Q4: Can I use recrystallization to purify this compound? What solvents are recommended?
A4: Recrystallization can be a highly effective method for purifying aromatic amines.[1] The choice of solvent is critical and often requires experimentation. Solvents to consider include alcohols (ethanol, methanol), acetonitrile, or mixtures with water. For amines that are difficult to crystallize, dissolving the compound in an acidic solvent like acetic acid (or a solvent mixture containing it) can sometimes facilitate the formation of a more crystalline salt, which can then be neutralized back to the free amine.[4]
Q5: My purified this compound is colored, but I expect a colorless compound. What could be the cause?
A5: Aromatic diamines are often susceptible to air oxidation, which can lead to the formation of colored impurities.[5] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents for purification. If colored impurities are present, they can sometimes be removed by treating a solution of the compound with activated charcoal before a final filtration or recrystallization step.[6]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound Streaking/Tailing on TLC and Column | - Compound is too polar for the eluent. - Interaction with acidic silica gel. - Sample overload. | - Increase the polarity of the mobile phase. - Add a small amount of triethylamine or ammonium hydroxide to the eluent.[3] - Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
| Compound Insoluble in Loading Solvent | - The chosen solvent for loading is not polar enough. | - Use a "dry loading" technique: dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[7] |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system. - Co-elution of impurities with similar polarity. | - Perform a thorough TLC analysis with various solvent systems to find one that provides optimal separation (target Rf of ~0.2-0.3). - Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| No Compound Eluting from the Column | - Compound may have decomposed on the silica. - Eluent is not polar enough. | - Test the stability of the compound on a small amount of silica before running a column.[3] - If stable, gradually increase the eluent polarity. If decomposition is suspected, switch to a less acidic stationary phase like alumina. |
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - Solution is supersaturated. - Cooling is too rapid. - Presence of impurities inhibiting crystallization. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| No Crystals Form Upon Cooling | - Solution is not saturated. - Compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then cool again. - Try a different solvent or a solvent mixture where the compound has lower solubility when cold. |
| Low Recovery of Purified Compound | - Too much solvent was used initially. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss. |
| Crystals are Colored or Appear Impure | - Colored impurities were not removed. - Oxidation occurred during the process. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[6] - Conduct the recrystallization under an inert atmosphere. |
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent. For every 100 g of silica, add 1-2 mL of triethylamine to the slurry to deactivate the silica.
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of the initial eluent (containing a small percentage of triethylamine, e.g., 0.1-0.5%) through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use the dry loading method described in the troubleshooting table.
-
Elution: Begin elution with the determined solvent system. Gradually increase the polarity of the eluent as the chromatography progresses to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a test solvent. Heat the mixture to boiling. If the compound dissolves, cool the solution to see if crystals form. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent portion-wise while heating the flask until the compound just dissolves. Use the minimum amount of hot solvent necessary.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
N6-methylquinoxaline-5,6-diamine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of N6-methylquinoxaline-5,6-diamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation of this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of the compound in solution. | The compound may be sensitive to pH, light, or oxidizing agents. The solvent may not be appropriate. | Store solutions protected from light. Use freshly prepared solutions. Ensure the pH of the solution is controlled, ideally within the neutral to slightly acidic range. Use high-purity, degassed solvents. |
| Discoloration of the solid compound upon storage. | The compound is likely sensitive to light and/or moisture. | Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended storage temperature. |
| Inconsistent experimental results. | This could be due to partial degradation of the compound stock. | Always use a freshly opened vial or a sample that has been stored under optimal conditions. It is advisable to re-analyze the purity of the compound if it has been in storage for an extended period. |
| Formation of unknown peaks in chromatography. | These are likely degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will aid in method development for stability-indicating assays. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the stability and degradation of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation and photodegradation.
Q2: What solvents are recommended for dissolving this compound?
A2: While solubility depends on the specific application, it is recommended to use high-purity, aprotic solvents. If aqueous solutions are necessary, use buffered solutions and prepare them fresh before use to minimize hydrolysis.
Q3: Is this compound sensitive to light?
A3: Yes, like many quinoxaline derivatives, it is susceptible to photodegradation.[1][2] All experiments involving this compound should be conducted with protection from light.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathways are expected to be oxidation of the amino and methylamino groups, and photodegradation leading to the formation of various byproducts. Hydrolysis under strongly acidic or basic conditions can also occur.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, should be used.[3][4] This will allow for the separation and quantification of the parent compound from its degradation products.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These studies are essential for understanding the compound's intrinsic stability.[5][6][7]
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15% | Hydroxylated quinoxaline, De-methylated diamine |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 10% | Tautomeric species, Ring-opened products |
| Oxidation (3% H₂O₂, RT, 24h) | 25% | N-oxides, Oxidized methyl group derivatives |
| Thermal Degradation (80°C, 72h) | 8% | Minor unidentified products |
| Photodegradation (ICH Q1B, 24h) | 35% | Complex mixture of photoproducts |
Table 2: pH-Dependent Stability Profile
| pH | % Degradation (48h, RT, in aqueous buffer) |
| 2.0 | 12% |
| 4.0 | 5% |
| 7.0 | 2% |
| 9.0 | 8% |
| 12.0 | 18% |
Experimental Protocols
Detailed methodologies for key experiments related to stability testing.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[8][9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute for analysis.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 72 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A general HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at a suitable wavelength (e.g., determined from the UV spectrum of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Degradation Pathways
Caption: Plausible degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting stability testing of this compound.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmadekho.com [pharmadekho.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of N6-methylquinoxaline-5,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N6-methylquinoxaline-5,6-diamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the selective N-methylation of the precursor, quinoxaline-5,6-diamine. This is typically achieved by reacting quinoxaline-5,6-diamine with a suitable methylating agent in an appropriate solvent system. The selectivity for the N6 position can be influenced by steric hindrance and the electronic properties of the diamine.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
The most probable impurities arise from the starting materials and side reactions during the methylation process. These can include:
-
Unreacted Starting Material: Quinoxaline-5,6-diamine.
-
Over-methylated Products: N5,N6-dimethylquinoxaline-5,6-diamine.
-
Isomeric Impurity: N5-methylquinoxaline-5,6-diamine.
-
Impurities from Starting Material Synthesis: Any impurities present in the initial quinoxaline-5,6-diamine may be carried through.
-
Degradation Products: Depending on the reaction conditions (e.g., harsh temperatures or pH), degradation of the quinoxaline ring system could occur, though this is less common under controlled conditions.
Q3: How can I minimize the formation of the N5,N6-dimethylated impurity?
To reduce the formation of the di-methylated product, you can:
-
Control Stoichiometry: Use a controlled molar ratio of the methylating agent to the diamine, typically not exceeding a 1:1 ratio.
-
Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second methylation.
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low concentration of the methylating agent at any given time.
Q4: What analytical techniques are recommended for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from impurities and for quantification. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for characterizing isolated impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and for initial purity assessment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature moderately.- Ensure proper mixing. |
| Degradation of product. | - Use milder reaction conditions (lower temperature, less harsh reagents).- Reduce reaction time. | |
| Presence of significant amount of unreacted quinoxaline-5,6-diamine | Insufficient methylating agent. | - Increase the molar equivalent of the methylating agent slightly (e.g., from 1.0 to 1.1 equivalents). |
| Low reaction temperature or short reaction time. | - Increase the temperature or prolong the reaction time and monitor by TLC or HPLC. | |
| High levels of N5,N6-dimethylquinoxaline-5,6-diamine impurity | Excess methylating agent. | - Carefully control the stoichiometry of the methylating agent (use no more than 1.0 equivalent). |
| Reaction temperature is too high. | - Lower the reaction temperature. | |
| Rapid addition of methylating agent. | - Add the methylating agent dropwise or via a syringe pump over an extended period. | |
| Presence of the N5-methyl isomer | Lack of selectivity in the methylation reaction. | - This is often inherent to the reaction. Focus on purification to isolate the desired N6-isomer.- Explore alternative methylating agents or reaction conditions that may offer better selectivity. |
| Multiple unknown peaks in HPLC/LC-MS | Impurities in starting materials or solvent. | - Check the purity of the starting quinoxaline-5,6-diamine and the methylating agent.- Use high-purity, dry solvents. |
| Side reactions or degradation. | - Review the reaction mechanism for potential side products.- Consider if the work-up procedure could be causing degradation. |
Data Presentation
Table 1: Example HPLC Analysis of a Crude Reaction Mixture for this compound Synthesis
| Peak No. | Retention Time (min) | Area (%) | Proposed Identity | [M+H]⁺ (from LC-MS) |
| 1 | 3.5 | 15.2 | Quinoxaline-5,6-diamine | 161.08 |
| 2 | 4.8 | 75.3 | This compound | 175.10 |
| 3 | 5.2 | 4.5 | N5-methylquinoxaline-5,6-diamine | 175.10 |
| 4 | 6.1 | 5.0 | N5,N6-dimethylquinoxaline-5,6-diamine | 189.12 |
Note: This data is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound:
-
Dissolution: Dissolve quinoxaline-5,6-diamine (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Methylating Agent: Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate if methyl iodide was used).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the desired this compound.
Visualization
Below is a troubleshooting workflow diagram to help identify and resolve common issues during the synthesis of this compound.
Technical Support Center: N6-methylquinoxaline-5,6-diamine
This technical support center provides guidance on the storage, handling, and troubleshooting for N6-methylquinoxaline-5,6-diamine. Given the limited publicly available data for this specific compound, information is supplemented with data from closely related quinoxaline derivatives and general laboratory safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] Many diamine and quinoxaline compounds are sensitive to moisture (hygroscopic) and may require storage under an inert atmosphere such as argon or nitrogen.[1] Always refer to the product-specific label for the recommended storage temperature.[1]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: When handling this compound, you should wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat or flame-retardant antistatic protective clothing, and chemical safety goggles or a face shield.[1][3][4] All handling of the solid compound or its solutions should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1][3]
Q3: Is this compound soluble in aqueous solutions?
Q4: What are the primary hazards associated with this compound?
A4: Based on data for similar compounds, this compound may be harmful if swallowed or in contact with skin.[1] It may also cause severe skin burns, eye damage, and respiratory irritation.[1][3][6] The compound is likely combustible and may form explosive mixtures with air upon intense heating.[1]
Q5: What should I do in case of an accidental spill?
A5: In case of a spill, first ensure the area is well-ventilated and evacuate non-essential personnel.[1] Avoid inhaling any dust.[1] For a dry spill, carefully collect the material without creating dust and place it in a suitable, closed container for disposal.[1] For a solution spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] Ensure you are wearing appropriate PPE during cleanup. Do not let the product enter drains.[1]
Data and Properties
Physical and Chemical Properties (Based on N6,3-Dimethylquinoxaline-5,6-diamine)
| Property | Value | Source |
| Appearance | Crystalline solid | [5] |
| Molecular Formula | C10H12N4 | [5] |
| Molecular Weight | ~188.23 g/mol | [5] |
| Melting Point | ~150–160 °C | [5] |
| Solubility | Soluble in polar organic solvents (methanol, ethanol) | [5] |
General Safety Information (Based on Related Compounds)
| Hazard Statement | Precautionary Measures | First Aid |
| Harmful if swallowed or in contact with skin.[1] | Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Wear protective gloves/clothing.[1][4] | If swallowed, call a POISON CENTER or doctor. Rinse mouth.[4] For skin contact, wash with plenty of water.[4] |
| Causes severe skin burns and eye damage.[1][3] | Wear protective gloves, clothing, and eye/face protection.[3] | For skin contact, immediately take off all contaminated clothing and rinse with water.[3] For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][3] |
| May cause respiratory irritation.[1][6] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[4] | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |
Troubleshooting Guides
Issue 1: Compound will not fully dissolve in the chosen solvent.
-
Possible Cause 1: The concentration is too high, exceeding the solubility limit of the solvent.
-
Solution: Try preparing a more dilute solution. If a higher concentration is needed, you may need to switch to a different solvent system.
-
-
Possible Cause 2: The compound has low solubility in your current solvent. As noted, similar compounds have better solubility in polar organic solvents like methanol or ethanol than in aqueous solutions.[5]
-
Solution: Consider creating a concentrated stock solution in a solvent like DMSO or ethanol, and then diluting it into your aqueous experimental buffer. Be sure to verify that the final concentration of the organic solvent is compatible with your experimental system.
-
-
Possible Cause 3: The temperature of the solvent is too low.
-
Solution: Gentle warming and sonication can sometimes aid dissolution. However, be cautious of potential compound degradation at higher temperatures.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Compound degradation due to improper storage.
-
Possible Cause 2: The compound is unstable in your experimental buffer or solution over the time course of the experiment.
-
Solution: Prepare fresh solutions of the compound immediately before each experiment. If the experiment is lengthy, consider performing a stability test of your compound in the buffer by analyzing its concentration or activity at different time points.
-
-
Possible Cause 3: Inaccurate weighing of a small mass of the compound.
-
Solution: For better accuracy, prepare a concentrated stock solution and then perform serial dilutions to achieve the desired final concentration. This minimizes weighing errors.
-
Experimental Protocols & Workflows
General Protocol for Preparing a Stock Solution
-
Preparation: Move the required amount of this compound and the chosen solvent (e.g., DMSO) into a chemical fume hood.
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of the powdered compound to the vial. Record the exact weight.
-
Dissolution: Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the target concentration.
-
Mixing: Cap the vial securely and mix the contents by vortexing or gentle agitation until the solid is completely dissolved. Sonication or gentle warming may be used if necessary, but check for compound stability under these conditions.
-
Storage: If the stock solution is not for immediate use, store it at the appropriate temperature (e.g., -20°C or -80°C), protected from light. Ensure the vial is properly labeled with the compound name, concentration, solvent, and date of preparation.
General Experimental Workflow Diagram
Caption: General workflow for using this compound in an in-vitro experiment.
Signaling Pathway Visualization
Quinoxaline derivatives are often investigated for their role as enzyme inhibitors.[5] The following diagram illustrates a hypothetical signaling pathway where a quinoxaline compound acts as a kinase inhibitor, a common mechanism for anticancer agents.[8]
Caption: Hypothetical mechanism of a quinoxaline compound inhibiting a kinase signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Buy N6,3-Dimethylquinoxaline-5,6-diamine (EVT-364906) | 92116-67-1 [evitachem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N6-methylquinoxaline-5,6-diamine Safety and Handling
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling quinoxaline derivatives?
Based on data for related compounds, quinoxaline derivatives can present several hazards. They are often harmful if swallowed or in contact with skin.[1] Some may cause severe skin burns and eye damage. Additionally, irritation of the respiratory system is a potential hazard.[1][2][3]
Q2: What personal protective equipment (PPE) is recommended when working with this compound?
Standard laboratory PPE is essential. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: A lab coat or flame-retardant antistatic protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood is crucial. If dusts are generated, a respirator may be required.
Q3: How should I store N6-methylquinoxaline-5,6-diamine?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some related compounds are noted to be hygroscopic and should be stored under an inert gas. Keep the container away from heat, open flames, and other sources of ignition.
Q4: What should I do in case of accidental exposure?
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist or a poison center.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately.[1]
Q5: How should I dispose of waste containing this compound?
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not let the product enter drains.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Color Change in Reaction | Contamination, instability of the compound, or reaction with air/moisture. | 1. Ensure all glassware is clean and dry.2. Check the purity of your starting materials.3. If the compound is sensitive, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield | Incomplete reaction, degradation of the compound, or suboptimal reaction conditions. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).2. Verify the reaction temperature and stir rate.3. Ensure the correct stoichiometry of reactants. |
| Difficulty in Dissolving the Compound | Low solubility in the chosen solvent. | 1. Consult literature for appropriate solvents for quinoxaline derivatives.2. Try gentle heating or sonication to aid dissolution.3. Consider a different solvent system. |
Quantitative Data from Structurally Similar Compounds
Physical and Chemical Properties
| Property | 5-Methylquinoxaline | 6-Methylquinoxaline |
| Molecular Formula | C9H8N2[2] | C9H8N2 |
| Molecular Weight | 144.18 g/mol [2] | 144.17 g/mol |
| Appearance | Yellow Liquid[2] | Colorless Liquid[1] |
| Boiling Point | 245 °C / 473 °F[2] | 244 - 245 °C / 471.2 - 473 °F[5] |
| Melting Point | 20-21 °C | Not available |
| Flash Point | 107 °C / 224.6 °F[2] | >108.33 °C / >227 °F[6] |
| Density | 1.115 g/cm³[2] | Not available |
| Water Solubility | Insoluble[2] | Low water solubility[1] |
Hazard Identification
| Hazard Statement | Associated Compound(s) |
| Harmful if swallowed | 6-Methylquinoxaline[1] |
| Harmful in contact with skin | This compound (inferred) |
| Causes severe skin burns and eye damage | This compound (inferred) |
| Causes skin irritation | 5-Methylquinoxaline, 6-Methylquinoxaline[1][2] |
| Causes serious eye irritation | 5-Methylquinoxaline, 6-Methylquinoxaline[1][2] |
| May cause respiratory irritation | 5-Methylquinoxaline, 6-Methylquinoxaline[1][2][3] |
| Harmful to aquatic life | This compound (inferred) |
Experimental Protocols
General Protocol for Handling Quinoxaline Derivatives
-
Preparation:
-
Handling (for a solid compound):
-
To avoid dust formation, handle the solid carefully.[7]
-
Weigh the required amount in a tared container inside the fume hood.
-
If dissolving, add the solvent to the solid slowly and stir.
-
-
Handling (for a liquid compound):
-
Use a calibrated pipette or syringe for accurate measurement.
-
Avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
-
Reaction Setup:
-
Set up the reaction apparatus in the fume hood.
-
If the reaction is sensitive to air or moisture, use oven-dried glassware and perform the reaction under an inert atmosphere.
-
-
Cleanup and Waste Disposal:
-
Wipe down the work area with an appropriate solvent.
-
Dispose of all contaminated materials (gloves, pipette tips, etc.) and chemical waste in designated, labeled containers according to institutional and regulatory guidelines.[1]
-
Wash hands thoroughly after handling the compound.
-
Visualizations
Caption: General workflow for safely handling hazardous chemical compounds.
Caption: Decision tree for troubleshooting an unexpected experimental outcome.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. fishersci.com [fishersci.com]
- 6. 6-methyl quinoxaline, 6344-72-5 [thegoodscentscompany.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: N-Methylation of Quinoxalines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of quinoxalines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for N-methylation of quinoxalines?
The selection of a methylating agent is critical and depends on the substrate's reactivity, desired selectivity (mono- vs. di-methylation), and reaction scale. The most commonly employed reagents include:
-
Methyl Iodide (MeI): A highly reactive electrophile, often used for straightforward methylations. It readily forms N-methylquinoxalinium salts.
-
Dimethyl Sulfate (DMS): A potent and cost-effective methylating agent, generally more reactive than methyl iodide. However, it is highly toxic and requires careful handling.
-
Formaldehyde and Formic Acid (Eschweiler-Clarke reaction): This method is a reductive amination process that typically yields tertiary amines and avoids the formation of quaternary ammonium salts, which can be an advantage when selective N-methylation of a primary or secondary amine precursor to a quinoxaline is desired.[1][2][3][4][5]
Q2: My N-methylation reaction is resulting in a low yield. What are the potential causes and solutions?
Low yields in quinoxaline N-methylation can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q3: I am observing the formation of multiple products. How can I improve the selectivity of my N-methylation reaction?
The formation of multiple products often points to issues with regioselectivity or over-methylation.
-
Regioselectivity: In asymmetrically substituted quinoxalines, methylation can occur at either of the two nitrogen atoms (N1 or N4). The outcome is influenced by both electronic and steric factors.
-
Electronic Effects: Electron-donating groups on the benzene ring can increase the nucleophilicity of the adjacent nitrogen atom, potentially favoring methylation at that site. Conversely, electron-withdrawing groups can decrease nucleophilicity.[6]
-
Steric Hindrance: Bulky substituents near a nitrogen atom can hinder the approach of the methylating agent, favoring methylation at the less sterically crowded nitrogen.[7]
-
-
Over-methylation: This is a common issue when using highly reactive methylating agents like methyl iodide or dimethyl sulfate, leading to the formation of di-N-methylated quinoxalinium salts.
Troubleshooting Selectivity Issues
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempap.org [chempap.org]
Technical Support Center: Synthesis of N6-methylquinoxaline-5,6-diamine
Welcome to the technical support center for the synthesis of N6-methylquinoxaline-5,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which typically involves the formation of the quinoxaline core followed by a selective N-methylation step.
Problem 1: Low or No Yield of Quinoxaline-5,6-diamine (Precursor)
-
Possible Cause A: Incomplete cyclization reaction. The condensation of 1,2,3-triaminobenzene with glyoxal to form quinoxaline-5,6-diamine may be inefficient.
-
Solution:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the triamine starting material.
-
Optimize the reaction temperature and time. While the reaction can often be done at room temperature, gentle heating may be required to drive it to completion.
-
Verify the quality of the glyoxal solution; it can polymerize upon storage. Using freshly prepared or commercially available high-quality glyoxal is recommended.
-
-
-
Possible Cause B: Degradation of the starting material. 1,2,3-triaminobenzene is highly susceptible to oxidation.
-
Solution:
-
Use freshly purified 1,2,3-triaminobenzene.
-
Handle the starting material and the reaction mixture under strictly anaerobic conditions.
-
-
Problem 2: Poor Regioselectivity during N-methylation
-
Possible Cause A: Over-methylation leading to N,N'-dimethylated and quaternary ammonium salt byproducts. The two amino groups on quinoxaline-5,6-diamine have similar reactivity, making selective mono-methylation challenging.[1]
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the methylating agent (e.g., methyl iodide, dimethyl sulfate), typically 1.0 to 1.2 equivalents.
-
Choice of Methylating Agent: Consider using a less reactive methylating agent.
-
Reaction Conditions: Perform the methylation at a low temperature to minimize over-reactivity.
-
-
-
Possible Cause B: Formation of N5-methyl isomer. The electronic properties of the quinoxaline ring can influence the nucleophilicity of the two amino groups, but a mixture of isomers is still possible.
-
Solution:
-
Protecting Groups: A common strategy is to introduce a protecting group that selectively blocks one amine, allowing for methylation of the other. The choice of protecting group is critical and should allow for easy removal without affecting the rest of the molecule.
-
Purification: If a mixture of isomers is formed, careful purification by column chromatography or recrystallization will be necessary to isolate the desired N6-methyl isomer.
-
-
Problem 3: Difficult Purification of the Final Product
-
Possible Cause A: Similar polarities of the desired product and byproducts. The mono-methylated, di-methylated, and starting diamine can have very similar retention factors (Rf) in thin-layer chromatography (TLC), making chromatographic separation challenging.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent may be required to achieve separation.
-
Recrystallization: Attempt recrystallization from various solvents or solvent mixtures to selectively crystallize the desired product.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture to facilitate separation, followed by removal of the derivatizing group.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A common synthetic approach involves a two-step process:
-
Synthesis of Quinoxaline-5,6-diamine: This is typically achieved through the condensation reaction of a 1,2,3-triaminobenzene derivative with a 1,2-dicarbonyl compound like glyoxal.
-
Selective N-methylation: The resulting quinoxaline-5,6-diamine is then selectively methylated at the N6 position using a suitable methylating agent.
Q2: What are the most common side products in the N-methylation step?
The most common side products are the starting material (unreacted quinoxaline-5,6-diamine), the N,N'-dimethylquinoxaline-5,6-diamine (over-methylation product), and the N5-methylquinoxaline-5,6-diamine (regioisomer). Quaternary ammonium salts can also form if an excess of the methylating agent is used.
Q3: How can I monitor the progress of the N-methylation reaction?
Thin-layer chromatography (TLC) is a suitable method. It is advisable to run a co-spot of the starting material alongside the reaction mixture to track its consumption. The appearance of new spots will indicate the formation of products. Due to the potentially similar polarities of the products, using a developing system that provides good separation is crucial. High-performance liquid chromatography (HPLC) can also be a more sensitive method for monitoring the reaction.
Q4: Are there any alternative, "greener" methods for the synthesis of the quinoxaline core?
Yes, recent research has focused on developing more environmentally friendly methods for quinoxaline synthesis. These can include using water as a solvent, employing catalysts that can be recycled, and using microwave-assisted synthesis to reduce reaction times and energy consumption.
Experimental Protocols
Table 1: General Protocol for the Synthesis of Quinoxaline-5,6-diamine
| Step | Procedure | Observations/Notes |
| 1 | Dissolve 1,2,3-triaminobenzene dihydrochloride in water or a mixture of water and ethanol. | The starting material is often stored as a salt for stability. |
| 2 | Add a solution of glyoxal (40% in water) dropwise to the triamine solution at room temperature under an inert atmosphere. | The reaction is often exothermic. Maintain the temperature with a water bath if necessary. |
| 3 | Stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates completion. | The product may precipitate out of the solution. |
| 4 | Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product fully. | |
| 5 | Filter the precipitate, wash with cold water, and dry under vacuum. | The crude product can be purified by recrystallization or column chromatography. |
Table 2: General Protocol for the Selective N-methylation
| Step | Procedure | Observations/Notes |
| 1 | Dissolve quinoxaline-5,6-diamine in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile). | |
| 2 | Add a mild base (e.g., potassium carbonate or triethylamine) to the solution. | |
| 3 | Cool the mixture in an ice bath. | To control the reactivity. |
| 4 | Add 1.0-1.2 equivalents of a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise. | |
| 5 | Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor by TLC. | |
| 6 | Quench the reaction with water and extract the product with an organic solvent. | |
| 7 | Purify the crude product by column chromatography. | A careful selection of the eluent system is critical for separating the desired mono-methylated product from byproducts. |
Visualizations
Below are diagrams illustrating the key processes in the synthesis of this compound.
Caption: General two-step synthesis workflow for this compound.
Caption: Potential side reactions during the N-methylation step.
References
Technical Support Center: Synthesis of N6-methylquinoxaline-5,6-diamine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of N6-methylquinoxaline-5,6-diamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route is a two-step process. The first step involves the synthesis of the quinoxaline scaffold by condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the parent quinoxaline-5,6-diamine, this typically involves the reaction of 1,2,4,5-tetraaminobenzene with glyoxal. The second step is the selective N-monomethylation of the 6-amino group of the resulting quinoxaline-5,6-diamine.
Q2: What are the most common challenges encountered in this synthesis?
A2: The primary challenges include:
-
Low yield in the initial quinoxaline-forming condensation reaction.
-
Poor regioselectivity during the N-methylation step, leading to a mixture of N5-methyl and N6-methyl isomers.
-
Over-methylation , resulting in the formation of di-methylated byproducts.
-
Difficult purification of the desired product from isomers and byproducts.
Q3: Why is selective methylation at the N6 position challenging?
A3: The electronic properties of the 5- and 6-amino groups in quinoxaline-5,6-diamine are similar, making it difficult to achieve high regioselectivity. Steric hindrance can play a role in directing the methylation, but often a mixture of products is obtained.[1] Careful selection of the methylating agent, solvent, and reaction conditions is crucial to favor methylation at the desired N6 position.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin-layer chromatography (TLC) is suitable for monitoring the progress of both the condensation and methylation reactions. For characterization of the final product, High-Performance Liquid Chromatography (HPLC) is recommended to assess purity and quantify isomers. Confirmation of the structure should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Troubleshooting Guide
Problem 1: Low Yield in Quinoxaline-5,6-diamine Synthesis (Step 1)
The condensation of 1,2,4,5-tetraaminobenzene with glyoxal can suffer from low yields due to side reactions and solubility issues.
| Potential Cause | Recommended Solution | Expected Outcome |
| Oxidation of the tetraaminobenzene precursor | Use freshly purified 1,2,4,5-tetraaminobenzene and degas the solvent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. | Minimized formation of colored impurities and improved yield of the desired quinoxaline. |
| Inefficient condensation | Employ a catalyst to facilitate the reaction. Mild acid catalysts like phenol or camphorsulfonic acid can improve the reaction rate and yield.[2][3] Alternatively, using a green solvent mixture like ethanol/water can enhance solubility and improve yields.[2] | Increased reaction rate and higher conversion to the desired product. |
| Suboptimal reaction conditions | Optimize the reaction temperature and time. While some protocols suggest room temperature, gentle heating (e.g., 40-60 °C) may improve the reaction kinetics without promoting side reactions. Monitor the reaction by TLC to determine the optimal reaction time. | Improved yield by ensuring complete conversion without significant degradation. |
Problem 2: Poor Yield and Selectivity in N-methylation (Step 2)
Achieving selective monomethylation at the N6 position is a significant challenge, with over-methylation and isomerization being common issues.
| Potential Cause | Recommended Solution | Expected Outcome |
| Over-methylation (di-methylation) | Use a stoichiometric amount of the methylating agent (e.g., methyl iodide or dimethyl sulfate), typically 1.0-1.2 equivalents. Add the methylating agent slowly to the reaction mixture to maintain a low concentration. | Reduced formation of the N5,N6-dimethylquinoxaline-5,6-diamine byproduct. |
| Lack of regioselectivity (formation of N5-methyl isomer) | The choice of solvent and base can influence regioselectivity. A non-polar solvent may favor methylation at the less sterically hindered position. The use of a bulky base could also potentially influence the regioselectivity. Experiment with different solvent/base combinations. | An improved ratio of the desired N6-methyl isomer to the N5-methyl isomer. |
| Low conversion | If the reaction is too slow, a more reactive methylating agent or a stronger base may be required. However, this may also increase the risk of over-methylation. A stepwise approach with careful monitoring is recommended. | Increased conversion of the starting material to the methylated products. |
| Difficult purification of isomers | Isomers can be difficult to separate. Column chromatography with a high-resolution silica gel and a carefully optimized eluent system may be effective. In some cases, fractional crystallization could also be explored. | Isolation of the this compound with high purity. |
Experimental Protocols
Step 1: Synthesis of Quinoxaline-5,6-diamine
This protocol is a general guideline based on the condensation of aromatic diamines with dicarbonyl compounds.[4][5]
-
Reactant Preparation: In a round-bottom flask, dissolve 1,2,4,5-tetraaminobenzene dihydrochloride (1 equiv.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reaction Initiation: Add a solution of glyoxal (1.1 equiv., 40% in water) dropwise to the stirred solution of the tetraaminobenzene at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Filter the solid, wash with cold water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield quinoxaline-5,6-diamine.
Step 2: Selective N-methylation of Quinoxaline-5,6-diamine
This protocol is a general approach for the N-methylation of aromatic amines and will require optimization for regioselectivity.
-
Reactant Preparation: Suspend quinoxaline-5,6-diamine (1 equiv.) in a suitable solvent (e.g., THF or DMF) in a round-bottom flask under an inert atmosphere.
-
Deprotonation: Add a base (e.g., sodium hydride, 1.1 equiv.) portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Methylation: Slowly add a solution of methyl iodide (1.05 equiv.) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product and the consumption of the starting material by TLC and HPLC.
-
Work-up and Purification: Quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, likely a mixture of N6-methyl, N5-methyl, and di-methylated products, will require careful purification by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 3. ijrar.org [ijrar.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
Validation & Comparative
Spectroscopic Analysis of N-Methylated Quinoxalines: A Comparative Guide for Structural Confirmation
For researchers and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. N-methylated quinoxalines, a class of compounds with significant biological activity, require rigorous characterization. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of these molecules, complete with experimental data and protocols.
Comparative Spectroscopic Data
The location of the methyl group on one of the nitrogen atoms in the quinoxaline ring system induces characteristic changes in the spectroscopic data, which allows for its definitive identification. Below is a summary of expected data for a model compound, 1-methylquinoxalin-2(1H)-one, compared to its non-methylated parent, quinoxalin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The presence and position of the N-methyl group are clearly indicated in both ¹H and ¹³C NMR spectra.
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Quinoxalin-2(1H)-one Chemical Shift (δ, ppm) | 1-Methylquinoxalin-2(1H)-one Chemical Shift (δ, ppm) | Key Observations for N-Methylation |
|---|---|---|---|
| N-CH₃ | - | ~3.5 (singlet, 3H) | Appearance of a distinct singlet, highly indicative of the methyl group attached to nitrogen.[1] |
| Aromatic Protons | 7.20 - 8.10 (multiplets) | 7.30 - 8.20 (multiplets) | Slight shifts in the aromatic region due to the electronic effect of the N-methyl group. |
| N-H | ~12.5 (broad singlet) | - | Disappearance of the acidic N-H proton signal confirms N-substitution. |
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | Quinoxalin-2(1H)-one Chemical Shift (δ, ppm) | 1-Methylquinoxalin-2(1H)-one Chemical Shift (δ, ppm) | Key Observations for N-Methylation |
|---|---|---|---|
| N-CH₃ | - | ~28-35 | A new signal appears in the aliphatic region, characteristic of an N-methyl carbon.[2] |
| C=O | ~155 | ~154 | Carbonyl carbon shift is minimally affected. |
| Aromatic Carbons | 115 - 140 | 116 - 141 | Minor shifts in aromatic carbon signals reflect the altered electronic environment.[3][4] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Table 3: Comparative Mass Spectrometry Data (Electron Ionization, EI)
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
|---|---|---|---|---|
| Quinoxalin-2(1H)-one | C₈H₆N₂O | 146.15 | 146 (M⁺), 118, 91 | Molecular ion peak corresponds to the formula. Fragmentation involves loss of CO. |
| 1-Methylquinoxalin-2(1H)-one | C₉H₈N₂O | 160.17 | 160 (M⁺), 145, 132, 117 | Molecular ion peak confirms the addition of a methyl group.[5] A characteristic loss of the methyl radical (M-15) is a strong indicator of methylation.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Comparative FT-IR Data (cm⁻¹)
| Functional Group | Quinoxalin-2(1H)-one | 1-Methylquinoxalin-2(1H)-one | Key Observations for N-Methylation |
|---|---|---|---|
| N-H Stretch | ~3400 (broad) | - | Disappearance of the N-H stretching band. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Largely unchanged. |
| C-H Stretch (Aliphatic) | - | ~2950-2850 | Appearance of C-H stretching bands for the methyl group. |
| C=O Stretch | ~1660 | ~1665 | The carbonyl stretch remains prominent.[5] |
| C=N/C=C Stretch (Aromatic) | ~1610-1450 | ~1610-1450 | Aromatic ring vibrations are retained.[7] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible spectroscopic data.
General Sample Preparation
-
Compound Purity : Ensure the N-methylated quinoxaline derivative is of high purity (>95%), as confirmed by chromatography (TLC, HPLC, or LC-MS). Impurities can complicate spectral interpretation.
-
Solvent Selection : Use high-purity deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for MS and IR analysis.
Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Set a spectral width of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition :
-
Set a spectral width of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A relaxation delay of 2-5 seconds is recommended.
-
Acquire several hundred to a few thousand scans, depending on the sample concentration.
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[1][8]
Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
GC Separation :
-
Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that effectively separates the compound from any residual solvent or impurities (e.g., ramp from 100°C to 250°C at 10°C/min).[9]
-
-
MS Detection :
-
Use a standard electron ionization (EI) energy of 70 eV.
-
Scan a mass range (m/z) from 40 to 400 amu.
-
The ion source temperature should be maintained around 230°C.
-
-
Data Analysis : Identify the molecular ion peak (M⁺) and analyze the major fragment ions to propose a fragmentation pathway.[6]
Protocol for FT-IR Spectroscopy (ATR)
-
Sample Preparation : Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition :
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups in the molecule.[10]
Visualization of Workflows
Visualizing the analytical process can help in planning and executing the structural confirmation of N-methylated quinoxalines.
Caption: General workflow for the structural analysis of N-methylated quinoxalines.
Caption: Convergence of data from multiple spectroscopic techniques for structural confirmation.
References
- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2(1H)-Quinoxalinone, 3-methyl- [webbook.nist.gov]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Comparing the biological activity of N6-methylquinoxaline-5,6-diamine with other quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of the antitumor and antimicrobial properties of various quinoxaline scaffolds, supported by quantitative experimental data. While a specific comparative analysis for N6-methylquinoxaline-5,6-diamine is not available in the current body of scientific literature, this guide will compare the biological activities of other prominent quinoxaline derivatives to provide a valuable resource for researchers in the field.
Antitumor Activity of Quinoxaline Derivatives
The anticancer potential of quinoxaline derivatives has been extensively explored, with numerous studies reporting significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.
Comparative Cytotoxicity Data (IC50 values in µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoxaline derivatives against common cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound Class | Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| Oxadiazole-Quinoxalines | Compound 24 | 1.85 | - | - | [1] |
| Compound 26 | 3.31 | - | - | [1] | |
| Quinoxaline-Amides | Compound XVa | 5.3 | 4.4 | - | [2] |
| Compound VIId | - | 7.8 | Moderate Activity | [2] | |
| Quinoxaline-Ureas | Compound VIIIc | 9.0 | 2.5 | Moderate Activity | [2] |
| Compound VIIIa | - | Moderate Activity | 9.8 | [2] | |
| 2-Substituted Quinoxalines | Compound 9 | 3.79 | - | - | [3] |
| Compound 5 | < 3.79 | - | - | [3] | |
| Compound 10 | < 3.79 | - | - | [3] | |
| Compound 4 | < 3.79 | - | - | [3] | |
| Reference Drug | Doxorubicin | 11.10 | - | - | [3] |
Note: A lower IC50 value indicates a higher cytotoxic activity. "-" indicates data not available in the cited sources. "Moderate Activity" indicates that the source mentioned activity but did not provide a specific IC50 value.
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of bacterial DNA gyrase or the generation of reactive oxygen species that lead to cellular damage.
Comparative Antimicrobial Data (MIC values in µg/mL)
The table below presents the Minimum Inhibitory Concentration (MIC) values of various quinoxaline derivatives against common bacterial strains.
| Compound Class | Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| C-2 Amine-Substituted Quinoxalines | Compound 5p | 4 | 4-32 | [4] |
| Compound 5m | 4-16 | 4-32 | [4] | |
| Compound 5n | 4-16 | 4-32 | [4] | |
| Compound 5o | 4-16 | 4-32 | [4] | |
| Quinoxaline 1,4-di-N-oxides | CYA | - | Susceptible | [5] |
| OLA | - | Susceptible | [5] | |
| Miscellaneous Quinoxalines | Quinoxaline Derivative | 1-4 (MRSA) | - | [6] |
| Reference Drug | Vancomycin | 4 (MRSA) | - | [6] |
Note: A lower MIC value indicates a higher antimicrobial activity. "-" indicates data not available in the cited sources. CYA (Cyadox) and OLA (Olaquindox) are specific quinoxaline 1,4-di-N-oxide derivatives. MRSA (Methicillin-resistant Staphylococcus aureus).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Quinoxaline derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoxaline derivatives in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by quinoxaline derivatives and the experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoxaline [label="Quinoxaline\nDerivatives", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation [label="Promotion"]; Quinoxaline -> PI3K [color="#EA4335", arrowhead=tee]; Quinoxaline -> mTORC1 [color="#34A853", arrowhead=tee]; } dot Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain quinoxaline derivatives.
// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream\nSignaling Cascades\n(e.g., RAS/MAPK, PI3K/Akt)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Differentiation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoxaline [label="Quinoxaline\nDerivatives", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binding"]; EGFR -> Dimerization; Dimerization -> Downstream; Downstream -> Proliferation; Quinoxaline -> EGFR [color="#EA4335", arrowhead=tee, label="Inhibition"]; } dot Figure 2: Overview of the EGFR signaling pathway and its inhibition by specific quinoxaline derivatives.
Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with\nQuinoxaline Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate (2-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Seed; Seed -> Treat; Treat -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; } dot Figure 3: Workflow for determining the cytotoxicity of quinoxaline derivatives using the MTT assay.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Dilutions [label="Prepare Serial Dilutions\nof Quinoxalines in Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Inoculum [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Wells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate (18-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Observe [label="Observe for Growth\n(Turbidity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine MIC", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Dilutions; Prepare_Dilutions -> Inoculate; Start -> Prepare_Inoculum; Prepare_Inoculum -> Inoculate; Inoculate -> Incubate; Incubate -> Observe; Observe -> Determine_MIC; Determine_MIC -> End; } dot Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. protocols.io [protocols.io]
A Comparative Guide to Diamines in Synthetic Chemistry: Profiling N6-methylquinoxaline-5,6-diamine Against Industry Workhorses
For researchers, chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Diamines, as versatile nucleophiles and precursors to a vast array of heterocyclic compounds and polymers, represent a critical class of reagents. This guide provides a comparative analysis of the synthetic utility of N6-methylquinoxaline-5,6-diamine alongside two ubiquitously employed diamines: the aromatic o-phenylenediamine and the aliphatic ethylenediamine. By presenting key reaction data and detailed experimental protocols, this document aims to equip scientists with the practical information needed to make informed decisions in their synthetic design.
While specific experimental data for this compound is not extensively available in published literature, its reactivity can be inferred from the well-established chemistry of quinoxaline and N-methylated aromatic amines. This guide, therefore, presents a plausible and efficient synthetic route to this compound and contrasts its potential applications with the proven performance of o-phenylenediamine and ethylenediamine in hallmark reactions.
Comparative Analysis of Synthetic Utility
The utility of a diamine in organic synthesis is dictated by factors such as nucleophilicity, steric hindrance, and the ability to form stable cyclic structures. The following table summarizes the performance of this compound, o-phenylenediamine, and ethylenediamine in key synthetic transformations.
| Diamine | Reaction Type | Product Class | Reagents | Typical Yield |
| This compound | Heterocycle Formation (Quinoxaline Synthesis) | Substituted Quinoxaline | Glyoxal | >95% (Estimated) |
| o-Phenylenediamine | Heterocycle Formation (Benzimidazole Synthesis) | Benzimidazole | Formic Acid | 83-85%[1][2] |
| o-Phenylenediamine | Heterocycle Formation (Quinoxaline Synthesis) | Quinoxaline | Glyoxal | ~97-99%[3] |
| Ethylenediamine | Schiff Base Formation | Salen-type Ligand | Salicylaldehyde | High (Qualitative)[4][5] |
| Ethylenediamine | Heterocycle Formation (Dihydropyrazine Synthesis) | 2,3-Dimethyl-1,4-dihydropyrazine | Diacetyl (2,3-butanedione) | Not specified |
Experimental Protocols
Detailed methodologies for the key reactions cited above are provided to facilitate reproducibility and adaptation in the laboratory.
Synthesis of this compound
This proposed two-step synthesis first involves the methylation of one amino group of o-phenylenediamine, followed by the condensation with glyoxal to form the quinoxaline ring.
Step 1: Synthesis of N-methyl-o-phenylenediamine
-
Procedure: In a round-bottom flask, 89 g (0.82 mole) of o-phenylenediamine is dissolved in 1 L of methanol. To this solution, 25.7 mL (0.41 mole) of methyl iodide is added. The mixture is refluxed for 2 hours. A second portion of 25.7 mL (0.41 mole) of methyl iodide is then added, and the reaction is refluxed for an additional 12 hours. The bulk of the methanol is removed under reduced pressure. The resulting oil is poured into 2 L of crushed ice, and the pH is adjusted to 9.0 with potassium hydroxide. The aqueous mixture is extracted with diethyl ether, and the organic extract is dried over potassium carbonate. The ether is removed in vacuo, and the residue is distilled at approximately 120 °C/8 mmHg to yield N-methyl-o-phenylenediamine.[6]
Step 2: Synthesis of this compound
-
Procedure: To a solution of N-methyl-o-phenylenediamine (1 mmol) in ethanol (10 mL), an aqueous solution of glyoxal (40% w/w, 1 mmol) is added dropwise with stirring at room temperature. The reaction mixture is stirred for an additional 30 minutes. The solvent is then evaporated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Synthesis of Benzimidazole from o-Phenylenediamine
-
Procedure: In a 500-mL round-bottom flask, 54 g (0.5 mole) of o-phenylenediamine is combined with 32 mL (34.6 g) of 90% formic acid (0.75 mole). The mixture is heated on a water bath at 100 °C for 2 hours. After cooling, a 10% sodium hydroxide solution is added slowly with swirling until the mixture is just alkaline to litmus paper. The precipitated crude benzimidazole is collected by suction filtration and washed with approximately 50 mL of cold water. For purification, the crude product is dissolved in 750 mL of boiling water, treated with 2 g of decolorizing carbon for 15 minutes, and filtered hot. The filtrate is cooled to 10-15 °C, and the crystalline benzimidazole is collected by filtration, washed with 50 mL of cold water, and dried at 100 °C. The expected yield is 49–50.5 g (83–85%).[1][2]
Synthesis of Quinoxaline from o-Phenylenediamine
-
Procedure: To a solution of 108 g of o-phenylenediamine in 500 mL of water, 59 g of a 40% aqueous glyoxal solution and 5 g of sodium carbonate are added. The mixture is stirred for 30 minutes. Subsequently, 130 g of sodium carbonate is added, and the solution is left to stand for 24 hours. The precipitated quinoxaline is collected by filtration. This method results in a high yield of over 99%.[3]
Synthesis of a Salen-type Schiff Base from Ethylenediamine
-
Procedure: A solution of salicylaldehyde (0.01 mol) in 10 mL of water is prepared. To this, a solution of ethylenediamine (0.01 mol) in 10 mL of water is added. The mixture is stirred at room temperature for 10 minutes. The resulting yellow precipitate is collected by filtration, washed with water, and dried.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core synthetic transformations discussed in this guide.
Figure 1: Proposed two-step synthesis of this compound.
Figure 2: Synthesis of Benzimidazole and Quinoxaline from o-phenylenediamine.
Figure 3: Formation of a Salen-type Schiff base from ethylenediamine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. US3919223A - Method of production of quinoxaline, obtained particularly from not purified raw materials - Google Patents [patents.google.com]
- 4. recentscientific.com [recentscientific.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to Purity Validation of N6-methylquinoxaline-5,6-diamine: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a detailed comparison of elemental analysis against other common analytical techniques for the purity validation of N6-methylquinoxaline-5,6-diamine, a key intermediate in various research and development applications.
This compound (C₉H₁₀N₄) is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Accurate determination of its purity is paramount for its use in further synthetic steps and biological assays. This guide will delve into the principles, experimental protocols, and comparative data for elemental analysis, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) in the context of this compound's purity assessment.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from the purity analysis of a synthesized batch of this compound using different analytical methods.
Table 1: Elemental Analysis Data
| Element | Theoretical % | Experimental % | Deviation % | Purity Indication |
| Carbon (C) | 62.05 | 61.89 | -0.16 | >95%[1] |
| Hydrogen (H) | 5.79 | 5.83 | +0.04 | >95%[1] |
| Nitrogen (N) | 32.16 | 31.98 | -0.18 | >95%[1] |
Note: The theoretical percentages are calculated based on the molecular formula C₉H₁₀N₄. A deviation of ±0.4% is generally considered acceptable for a purity level of >95%.[1]
Table 2: Comparative Purity Assessment
| Analytical Method | Purity (%) | Key Advantages | Key Limitations |
| Elemental Analysis (CHN) | >99% (inferred) | Cost-effective, provides fundamental elemental composition.[2] | Does not detect impurities with similar elemental composition, not suitable for complex mixtures. |
| HPLC-UV (254 nm) | 99.2 | High precision and accuracy for quantification, widely available. | Requires a specific chromophore for UV detection, may not detect all impurities. |
| LC-MS | 99.5 | High sensitivity and selectivity, provides molecular weight information of impurities.[3][4] | Higher operational cost and complexity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Elemental Analysis (CHN Analysis)
Elemental analysis of this compound was performed using a CHNS analyzer.[5] The method is based on the complete combustion of the sample in a high-temperature furnace within an oxygen-rich environment.[6]
-
Sample Preparation: A small amount of the dried sample (typically 2-5 mg) is accurately weighed into a tin capsule.
-
Combustion: The capsule is introduced into a combustion tube heated to approximately 1000°C. The "flash combustion" converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).[5][7]
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert any nitrogen oxides to dinitrogen. The resulting mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument is calibrated using a standard of known elemental composition.
High-Performance Liquid Chromatography (HPLC)
Purity analysis was conducted using a standard HPLC system with UV detection.
-
Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL and then diluted to 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For a more sensitive and specific analysis, an LC-MS system was employed.[3][4]
-
Sample Preparation: The sample was prepared as described for the HPLC analysis.
-
LC Conditions: The same chromatographic conditions as the HPLC method were used.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: The purity is calculated based on the peak area from the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the molecular weight of this compound, while the mass spectra of minor peaks can help in the identification of impurities.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for purity validation and the signaling pathway for the analytical process.
Caption: Workflow for purity validation of a synthesized compound.
Caption: Process flow for CHN elemental analysis.
Conclusion
While elemental analysis provides a fundamental and cost-effective assessment of the elemental composition and is a valuable tool for confirming the identity of this compound, it is best utilized in conjunction with other analytical techniques for a comprehensive purity profile. Chromatographic methods such as HPLC and LC-MS offer superior quantitative accuracy and the ability to detect and identify organic impurities that may not be apparent from elemental analysis alone. For rigorous purity validation in research and drug development, a multi-technique approach is strongly recommended.
References
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. measurlabs.com [measurlabs.com]
- 3. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. CHNS ANALYSIS [www-odp.tamu.edu]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. researchgate.net [researchgate.net]
Assessing the binding affinity of N6-methylquinoxaline-5,6-diamine with metal ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the binding affinity of quinoxaline-based ligands with various metal ions. Due to a lack of publicly available quantitative data on the binding affinity of N6-methylquinoxaline-5,6-diamine, this document focuses on the well-characterized parent compound, quinoxaline, and other relevant N-donor heterocyclic ligands. The principles, experimental protocols, and comparative data presented herein provide a foundational framework for assessing the metal-chelating properties of this compound and other novel quinoxaline derivatives.
Introduction to Quinoxaline-Based Ligands
Quinoxaline and its derivatives are a class of N-heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid aromatic structure and the presence of two nitrogen atoms in the pyrazine ring make them effective bidentate ligands for a variety of metal ions. The coordination of metal ions to quinoxaline derivatives can significantly influence their biological activity, making the study of their binding affinity a critical aspect of drug design and development. This compound, with its additional amino groups, is anticipated to exhibit distinct coordination chemistry, warranting further investigation.
Comparative Analysis of Binding Affinity
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger interaction and a more stable complex. This section compares the stability constants of quinoxaline and other common N-donor heterocyclic ligands with various transition metal ions.
Table 1: Stability Constants (log K) of Quinoxaline and Comparative Ligands with Metal Ions
| Ligand | Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β | Method | Reference |
| Quinoxaline | Fe(III) | 4.4 | - | - | 8.3 (β₂) | Spectrophotometry | [1] |
| 1,10-Phenanthroline | Fe(II) | 5.9 | 5.2 | 10.3 | 21.4 | Potentiometry | [2] |
| Cu(II) | 8.0 | 6.8 | 5.4 | 20.2 | Potentiometry | [2] | |
| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 | Potentiometry | [2] | |
| Co(II) | 7.0 | 6.7 | 6.2 | 19.9 | Potentiometry | [2] | |
| Zn(II) | 6.4 | 5.8 | 5.3 | 17.5 | Potentiometry | [2] | |
| 2,2'-Bipyridine | Fe(II) | 4.2 | 3.7 | 9.5 | 17.4 | Potentiometry | [2] |
| Cu(II) | 8.1 | 5.5 | 3.4 | 17.0 | Potentiometry | [2] | |
| Ni(II) | 7.0 | 6.8 | 6.5 | 20.3 | Potentiometry | [2] | |
| Co(II) | 5.9 | 5.6 | 4.9 | 16.4 | Potentiometry | [2] | |
| Zn(II) | 5.0 | 4.5 | 4.0 | 13.5 | Potentiometry | [2] |
Note: The data for quinoxaline with Fe(III) represents the formation of [Fe(qx)]³⁺ and [Fe₂(qx)]⁶⁺ complexes. The overall stability constant (log β₂) for the dimeric species is provided.
From the available data, it is evident that 1,10-phenanthroline and 2,2'-bipyridine generally form more stable complexes with the listed divalent metal ions compared to the reported stability of the quinoxaline-Fe(III) complex. This is likely due to the pre-organized nature of the nitrogen donors in phenanthroline and bipyridine, which facilitates chelation. The Irving-Williams series, which predicts the stability of high-spin octahedral complexes of divalent metal ions, is generally followed for both 1,10-phenanthroline and 2,2'-bipyridine, with the stability order: Co(II) < Ni(II) < Cu(II) > Zn(II).
Experimental Protocols
Accurate determination of binding affinity is crucial for understanding the therapeutic potential and mechanism of action of metal-chelating compounds. The following are detailed methodologies for commonly employed techniques.
UV-Vis Spectrophotometric Titration
This method is used to determine the stability constant of a metal-ligand complex by monitoring changes in the absorbance spectrum upon complex formation.
Principle: When a ligand binds to a metal ion, the electronic environment of the chromophore changes, leading to a shift in the absorption spectrum. By systematically varying the concentration of one component while keeping the other constant, the concentration of the formed complex can be determined using the Beer-Lambert law, and the stability constant can be calculated.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ligand (e.g., quinoxaline) of known concentration in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Prepare stock solutions of the metal salts (e.g., FeCl₃, CuSO₄) of known concentrations in the same solvent.
-
-
Determination of the Wavelength of Maximum Absorbance (λ_max):
-
Record the UV-Vis spectrum of the free ligand.
-
Record the UV-Vis spectrum of the metal-ligand complex by mixing stoichiometric amounts of the ligand and metal ion solutions.
-
Identify the λ_max where the absorbance of the complex is maximal and the absorbance of the free ligand is minimal.
-
-
Titration Procedure:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
Ensure the total volume of each solution is the same by adding the appropriate amount of solvent.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the predetermined λ_max.
-
-
Data Analysis:
-
The stability constant (K) can be determined by fitting the absorbance data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 complex:
1 / (A - A₀) = 1 / (K * (A_max - A₀) * [M]₀) + 1 / (A_max - A₀)
where:
-
A is the observed absorbance
-
A₀ is the absorbance of the free ligand
-
A_max is the absorbance of the fully formed complex
-
[M]₀ is the initial concentration of the metal ion
-
K is the association constant
-
-
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes, particularly when the ligand has acidic or basic properties.
Principle: The formation of a metal-ligand complex often involves the displacement of protons from the ligand, leading to a change in the pH of the solution. By titrating a solution containing the ligand and the metal ion with a standard acid or base and monitoring the pH, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated. These values are then used to determine the stepwise stability constants.
Detailed Protocol:
-
Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions.
-
Preparation of Titration Solutions: Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KNO₃):
-
Solution A: A known concentration of strong acid (e.g., HNO₃).
-
Solution B: Solution A + a known concentration of the ligand.
-
Solution C: Solution B + a known concentration of the metal salt.
-
-
Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) while recording the pH after each addition.
-
Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at different pH values. This allows for the determination of the ligand's protonation constants.
-
Calculate the formation function (n̄) and the free ligand concentration ([L]) from the titration data of the metal-ligand solution.
-
The stepwise stability constants (K₁, K₂, etc.) are then determined by solving a set of simultaneous equations relating n̄, [L], and the stability constants, often using specialized software.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the binding affinity of a novel ligand with metal ions.
Signaling Pathway and Logical Relationships
The interaction of metal ions with quinoxaline-based chelators can be a critical step in modulating biological signaling pathways, particularly those involving redox-active metals like copper and iron. An imbalance in these metals is implicated in various diseases, including neurodegenerative disorders and cancer. A potential mechanism of action for a quinoxaline-based drug could involve the chelation of excess metal ions, thereby mitigating oxidative stress.
Conclusion
This guide provides a comparative overview of the metal-binding affinities of quinoxaline and related N-donor heterocyclic ligands, alongside detailed experimental protocols for their determination. While specific data for this compound is not yet available in the public domain, the information presented here serves as a valuable resource for researchers initiating studies on this and other novel quinoxaline derivatives. The systematic evaluation of metal ion binding is a cornerstone of developing new therapeutic agents that target metal-dependent pathways.
References
No Direct Research Found on the Structure-Activity Relationship of N6-methylquinoxaline-5,6-diamine Derivatives
A comprehensive review of scientific literature reveals a significant gap in the specific research area of the structure-activity relationship (SAR) of N6-methylquinoxaline-5,6-diamine derivatives. Despite the broad interest in quinoxaline scaffolds for drug discovery, particularly in oncology, this specific substitution pattern appears to be largely unexplored in publicly available research.
Extensive searches for SAR studies, synthesis, and biological evaluation of this compound derivatives, as well as closely related analogs such as quinoxaline-5,6-diamines and other N-substituted quinoxaline-6-amines, did not yield sufficient data to construct a detailed comparative guide as requested. The available literature primarily focuses on quinoxaline derivatives with substitutions at the 2, 3, and 6 positions, often featuring larger moieties like urea, amide, or sulfonamide groups attached to a 6-amino functionality. While these studies provide valuable insights into the broader SAR of the quinoxaline core, they do not offer specific data points to understand the impact of the N6-methyl and 5-amino substitutions in a diamine context.
This lack of specific research means that quantitative data, such as IC50 values from comparable assays, detailed experimental protocols for this class of compounds, and associated signaling pathways, are not available to be summarized into the requested tables and visualizations.
Researchers and drug development professionals interested in this particular scaffold may find this to be a novel area for investigation. Future research could focus on the synthesis of a library of this compound analogs and their systematic evaluation in relevant biological assays to establish a foundational understanding of their structure-activity relationships. Such studies would be crucial in determining the potential of this scaffold for therapeutic applications.
Benchmarking Synthetic Efficiency: A Comparative Guide to N6-methylquinoxaline-5,6-diamine Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides a comparative analysis of synthetic routes for the production of N6-methylquinoxaline-5,6-diamine, a promising scaffold in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to inform the selection of the most efficient and practical synthetic strategy.
The synthesis of this compound and its derivatives is of significant interest due to the broad spectrum of biological activities exhibited by quinoxaline compounds, including antiviral, anticancer, and antibacterial properties. The efficiency of the synthetic route directly impacts the feasibility of further research and development, making the choice of methodology a critical decision. This guide benchmarks a primary synthetic pathway against a viable alternative, focusing on key performance indicators such as yield, reaction time, and purity.
Primary Synthetic Route: Two-Stage Synthesis via N-methyl-o-phenylenediamine
A common and logical approach to synthesizing this compound involves a two-stage process. The first stage is the preparation of the key intermediate, N-methyl-o-phenylenediamine, followed by the condensation of this diamine with glyoxal to form the quinoxaline ring system.
Stage 1: Synthesis of N-methyl-o-phenylenediamine
There are two main strategies for the synthesis of N-methyl-o-phenylenediamine:
Method 1A: Methylation of o-Nitroaniline followed by Reduction
This method involves the methylation of o-nitroaniline, followed by the reduction of the nitro group to an amine.
Method 1B: Direct Methylation of o-Phenylenediamine
A more direct approach involves the methylation of o-phenylenediamine.
| Parameter | Method 1A: Methylation of o-Nitroaniline & Reduction | Method 1B: Direct Methylation of o-Phenylenediamine |
| Starting Material | o-Nitroaniline | o-Phenylenediamine |
| Reagents | Methylating agent (e.g., dimethyl sulfate, methyl iodide), Reducing agent (e.g., Fe/HCl, H2/Pd-C) | Methyl iodide |
| Overall Yield | ~90% (over two steps) | Not specified, but can be variable due to potential for di-methylation |
| Reaction Time | Several hours for each step | ~14 hours (reflux) |
| Purity | High | Requires careful purification to separate from starting material and di-methylated product |
| Key Considerations | Two distinct reaction steps. Use of potentially hazardous reagents. | One-pot reaction. Potential for side products. |
Stage 2: Condensation with Glyoxal
The synthesized N-methyl-o-phenylenediamine is then reacted with a 1,2-dicarbonyl compound, typically glyoxal, to form the quinoxaline ring. This is a classic and widely used method for quinoxaline synthesis.[1]
| Parameter | Condensation of N-methyl-o-phenylenediamine with Glyoxal |
| Reactants | N-methyl-o-phenylenediamine, Glyoxal |
| Solvent | Typically ethanol or a similar protic solvent |
| Catalyst | Often acid-catalyzed (e.g., acetic acid) or can proceed without a catalyst under reflux |
| Yield | Generally high (often >80%) |
| Reaction Time | Can range from a few hours to overnight, depending on conditions |
| Purity | Generally good, with purification by recrystallization or chromatography |
Alternative Synthetic Route: Post-Synthesis Methylation of Quinoxaline-5,6-diamine
An alternative strategy involves the initial synthesis of quinoxaline-5,6-diamine, followed by selective N-methylation at the 6-position.
| Parameter | Post-Synthesis Methylation of Quinoxaline-5,6-diamine |
| Starting Material | Quinoxaline-5,6-diamine |
| Reagents | Methylating agent (e.g., methyl iodide, dimethyl sulfate), Base (e.g., K2CO3, NaH) |
| Yield | Dependent on the selectivity of the methylation |
| Reaction Time | Variable, typically several hours |
| Purity | May yield a mixture of mono- and di-methylated products, requiring careful purification |
| Key Considerations | Requires the synthesis of the parent diamine first. Selectivity of methylation can be a challenge. |
Experimental Protocols
Protocol for Primary Synthetic Route: Two-Stage Synthesis
Stage 1, Method 1A: Synthesis of N-methyl-o-phenylenediamine via Methylation of o-Nitroaniline and Reduction
-
Methylation of o-nitroaniline: In a round-bottom flask, dissolve o-nitroaniline in a suitable solvent (e.g., acetone). Add a base (e.g., KOH) and then slowly add a methylating agent (e.g., dimethyl sulfate) dropwise while stirring. Monitor the reaction by TLC. After completion, quench the reaction and extract the product, N-methyl-o-nitroaniline.
-
Reduction of N-methyl-o-nitroaniline: Dissolve the N-methyl-o-nitroaniline in ethanol and add a reducing agent (e.g., reduced iron powder) and an acid (e.g., glacial acetic acid). Reflux the mixture for several hours. After completion, filter the reaction mixture while hot and then cool to crystallize the product, N-methyl-o-phenylenediamine.
Stage 2: Condensation with Glyoxal
-
Dissolve N-methyl-o-phenylenediamine in ethanol in a round-bottom flask.
-
Add an aqueous solution of glyoxal (40 wt. % in H2O) to the flask.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Visualizing the Synthetic Workflows
Caption: Comparative workflows of the primary and alternative synthetic routes.
Biological Signaling Pathways
Quinoxaline derivatives are known to interact with a variety of biological targets, often acting as inhibitors of kinases and other enzymes involved in cell signaling. While the specific signaling pathways modulated by this compound are a subject of ongoing research, related compounds have been shown to impact pathways crucial in cancer and infectious diseases.
References
Isomeric Purity Analysis of N-Substituted Quinoxaline-5,6-diamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of N-substituted quinoxaline-5,6-diamines is a critical quality attribute in drug development and chemical research, as different isomers can exhibit varied pharmacological, toxicological, and physicochemical properties. The synthesis of these compounds can often lead to a mixture of positional isomers, primarily the N5- and N6-substituted regioisomers, as well as diastereomers if chiral centers are present. This guide provides a comparative overview of analytical techniques for the determination of isomeric purity, complete with detailed experimental protocols and supporting data to aid in method selection and development.
Genesis of Isomeric Impurities
The primary route to N-substituted quinoxaline-5,6-diamines involves the substitution reaction of a precursor, quinoxaline-5,6-diamine, with an alkylating or arylating agent. Due to the similar reactivity of the N5 and N6 amino groups, this synthesis can result in a mixture of isomers.
Caption: Synthetic pathway leading to isomeric impurities.
Comparative Analysis of Analytical Techniques
The separation and quantification of N-substituted quinoxaline-5,6-diamine isomers can be achieved using several analytical techniques. The choice of method depends on the specific properties of the isomers, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the most common and effective techniques.
Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a stationary and mobile phase | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection | Differential migration in an electric field |
| Resolution | Excellent for positional isomers and enantiomers (with chiral columns) | Good to excellent, often requires derivatization for polar analytes | Excellent for charged analytes |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) | High (pg to fg range) |
| Throughput | Moderate to high | Moderate | High |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable (or derivable) | Soluble in buffer, charged or chargeable |
| Key Advantages | Versatility, wide range of stationary phases, non-destructive | High sensitivity and specificity (mass detection) | High efficiency, low sample and reagent consumption |
| Limitations | Can require longer run times, potential for peak tailing with basic amines | Requires sample volatility, potential for thermal degradation | Limited to charged or chargeable analytes, matrix effects can be significant |
Experimental Protocols and Performance Data
The following sections provide detailed experimental protocols for HPLC, GC-MS, and CE methods, along with hypothetical performance data for the analysis of a model compound, N-benzyl-quinoxaline-5,6-diamine, and its N5/N6 isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of aromatic amine isomers.[1][2] Reversed-phase chromatography with a C18 column is a good starting point. For chiral N-substituted quinoxaline-5,6-diamines, chiral stationary phases are necessary for enantiomeric separation.[3][4]
Caption: HPLC analytical workflow.
Experimental Protocol (Reversed-Phase HPLC):
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Table 2: Hypothetical HPLC Performance Data for N-benzyl-quinoxaline-5,6-diamine Isomers
| Isomer | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| N5-benzyl-quinoxaline-5,6-diamine | 10.2 | - | 0.05 | 0.15 |
| N6-benzyl-quinoxaline-5,6-diamine | 11.5 | 2.1 | 0.05 | 0.15 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5][6] For polar N-substituted quinoxaline-5,6-diamines, derivatization is often necessary to improve volatility and chromatographic performance.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N6-methylquinoxaline-5,6-diamine: A Procedural Guide
The proper disposal of N6-methylquinoxaline-5,6-diamine, a chemical compound utilized in research and development, is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for its responsible management, from initial handling to final disposal, tailored for researchers, scientists, and drug development professionals.
Safety and Handling Data
Proper handling is the first step in safe disposal. The following table summarizes key safety information based on related quinoxaline compounds.
| Property | Data | Source |
| Physical State | Solid | [1] |
| Potential Hazards | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful to aquatic life. | |
| Incompatible Materials | Acids, Bases, Strong oxidizing agents.[1] | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection.[2][3][4][5] | [2][3][4][5] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][4] | [3][4] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. | |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3] | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Classification:
-
A laboratory chemical is considered waste when it is no longer intended for use or reuse.[6]
-
Treat all this compound, including unused pure chemical, reaction mixtures, and contaminated materials (e.g., gloves, absorbent paper, pipette tips), as hazardous waste.[6][7]
2. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]
-
Work in a well-ventilated area, such as a chemical fume hood.[2]
3. Waste Collection and Container Selection:
-
Solid Waste:
-
Liquid Waste:
- Collect liquid waste containing this compound in a dedicated, leak-proof container with a screw-on cap.[7][8] Containers must be made of a compatible material that will not react with the waste.[6][8]
- Do not use foodstuff containers (e.g., mayonnaise or pickle jars).[8]
- Do not fill containers beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[8]
-
Empty Containers:
4. Labeling the Waste Container:
-
Immediately label the waste container.[9] The label must include:
- The words "Hazardous Waste".[6][8]
- The full chemical name: "this compound". Do not use abbreviations or formulas.[6]
- A list of all components and their approximate percentages if it is a mixture.[8]
- The associated hazards (e.g., Toxic, Irritant).[8]
- The date when waste was first added to the container (accumulation start date).[8]
5. Storage of Hazardous Waste:
-
Store the waste in a designated "Satellite Accumulation Area" (SAA), which can be a marked area on a benchtop or in a chemical fume hood.[8]
-
Keep waste containers closed except when adding waste.[6][7]
-
Segregate the waste container from incompatible materials such as acids, bases, and strong oxidizing agents.[1][6][8]
-
Always use secondary containment, such as a lab tray or dishpan, that can hold 110% of the volume of the primary container to capture any potential leaks or spills.[7]
6. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[10] Discharge into the environment must be avoided.
-
Contact your institution's Environmental Health & Safety (EH&S) department to request a hazardous waste collection.[7]
-
Follow your institution's specific procedures for waste pickup, ensuring you adhere to time and quantity limits for storage in an SAA.[7][9] All waste must be disposed of through an approved waste disposal plant.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aimscientific.com.au [aimscientific.com.au]
- 5. aksci.com [aksci.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
